2,16-Kauranediol
Description
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4R,7R,9R,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16+,18-,19-,20+/m1/s1 |
InChI Key |
YVJJGMPQYRNACB-KDRHOLLNSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,16-Kauranediol: Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,16-Kauranediol, a diterpenoid compound belonging to the kaurane class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its cytotoxic effects and the general signaling pathways associated with kaurane diterpenes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Kaurane diterpenes are a large and structurally diverse group of natural products, primarily found in plants. These compounds are characterized by a tetracyclic carbon skeleton and have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, and its stereoisomers, have been isolated from various plant sources, including the fern Pteris multifida. This guide will focus on the physicochemical characteristics and biological potential of this specific kaurane diol.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | [1] |
| Molecular Weight | 306.5 g/mol | [1] |
| CAS Number | 34302-37-9 | [1] |
| Appearance | Solid (at room temperature) | [2] |
| Boiling Point | 416.9 ± 28.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 183.8 ± 18.6 °C (Predicted) | [1] |
| Refractive Index | 1.549 (Predicted) | [1] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectral Data (General Characteristics)
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to methyl groups, methylene and methine protons on the tetracyclic kaurane skeleton, and protons associated with the hydroxyl groups. The chemical shifts and coupling constants of these signals would be crucial for the complete structural elucidation and stereochemical assignment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts would differentiate between methyl, methylene, methine, and quaternary carbons, as well as the carbons bearing the hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the alkane backbone. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals related to C-C and C-O stretching and various bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system, providing valuable information for structural confirmation.
Biological Activity and Signaling Pathways
A stereoisomer of this compound, identified as ent-kaurane-2β,16α-diol, has been isolated from the fern Pteris multifida and demonstrated moderate cytotoxic activity against Ehrlich ascites carcinoma cells.[4]
Cytotoxicity
The cytotoxic effects of kaurane diterpenes are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.
Potential Signaling Pathways
While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other ent-kaurane derivatives suggest the involvement of apoptosis-regulating pathways. These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
Key molecular events may include:
-
Activation of Caspases: Initiation and execution of apoptosis are mediated by a family of proteases called caspases. Kaurane diterpenes have been shown to activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[5]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. Kaurane derivatives can modulate the expression of these proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of the apoptotic cascade.[5]
-
Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis. Some kaurane derivatives have been observed to increase the expression of p53.[5]
The following diagram illustrates a generalized apoptotic signaling pathway that may be influenced by kaurane diterpenes.
Caption: Generalized Apoptotic Signaling Pathways Potentially Modulated by Kaurane Diterpenes.
Experimental Protocols
General Isolation Procedure for Kaurane Diterpenes from Plant Material
The following is a generalized workflow for the extraction and isolation of kaurane diterpenes. Specific details may need to be optimized based on the plant source and the target compound.
Caption: General Workflow for the Isolation of this compound from Plant Sources.
Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells (General Protocol)
The following protocol outlines a typical in vitro cytotoxicity assay using the Trypan Blue exclusion method.
-
Cell Culture: EAC cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to attach overnight.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment (Trypan Blue Exclusion):
-
Cells are harvested and washed.
-
A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound represents a promising natural product with potential cytotoxic activity. While its physicochemical properties are not yet fully characterized experimentally, this guide provides a solid foundation of available and predicted data. The likely mechanism of its cytotoxic action involves the induction of apoptosis, a hallmark of many anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which could pave the way for its development as a therapeutic lead. Detailed spectroscopic analysis and the development of robust analytical methods are crucial next steps for advancing the study of this and other related kaurane diterpenes.
References
- 1. Ent-Kaurene | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ent-Kaurane-2α,16β-diol [cnreagent.com]
- 3. Ent-isokaurene-2beta,3beta-diol | C20H32O2 | CID 122202618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling 2,16-Kauranediol: A Technical Guide to its Natural Sourcing and Isolation from Euphorbia hirta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of 2,16-Kauranediol, a promising diterpenoid, with a specific focus on its extraction from the medicinal plant Euphorbia hirta. This document details the experimental protocols for isolation and presents key quantitative data. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways potentially modulated by this class of compounds.
Natural Sources and Significance
This compound belongs to the kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. While various kaurane diterpenoids have been isolated from a range of plant species, including those of the Sideritis, Jungermannia, Coffea, and Salvia genera, this guide focuses on Euphorbia hirta (Euphorbiaceae) as a key natural source.
Euphorbia hirta, commonly known as "asthma plant," has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed the presence of a rich array of secondary metabolites, including terpenoids.[2][3] Notably, scientific literature confirms the isolation of ent-kaurane diterpenoids from E. hirta, including the specific compound of interest, this compound, which is scientifically identified as 2β,16α-dihydroxy-ent-kaurane.[1][4] The "ent-" prefix in the nomenclature refers to the enantiomeric form of the more common kaurane skeleton.
Quantitative Data from Isolation
The isolation of this compound and its analogs from Euphorbia hirta has been documented, with specific yields reported from a defined quantity of plant material. This data is crucial for assessing the feasibility of this plant as a viable source for obtaining this compound for research and development purposes.
| Plant Material | Initial Extract | Isolated Compound | Yield (mg) |
| Euphorbia hirta (4.0 kg, dried) | Ethyl Acetate Fraction (58 g) | 2β,16α-dihydroxy-ent-kaurane (this compound) | 2 |
| 2β,16α,19-trihydroxy-ent-kaurane | 2 | ||
| 16α,19-dihydroxy-ent-kaurane | 3 | ||
| Data sourced from Yan et al., 2011.[1] |
Experimental Protocols for Isolation and Purification
The following is a detailed methodology for the extraction and isolation of this compound from the dried aerial parts of Euphorbia hirta, based on established scientific protocols.[1]
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Euphorbia hirta are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material (e.g., 4.0 kg) is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., 3 x 25 L) to ensure the maximum recovery of secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and then partitioned successively with a nonpolar solvent, such as ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the diterpenoids typically concentrating in the ethyl acetate fraction.
-
Fraction Concentration: The ethyl acetate fraction is collected and concentrated under reduced pressure to yield a dried extract (e.g., 58 g).
Chromatographic Purification
-
Initial Chromatography: The ethyl acetate extract is subjected to column chromatography on MCI-gel CHP 20P. The column is eluted with a gradient of methanol in water, starting from a lower concentration and gradually increasing to 100% methanol.
-
Silica Gel Chromatography: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel. A gradient elution system of petroleum ether and acetone (from 1:0 to 0:1 v/v) is employed to separate the compounds based on their polarity.
-
Final Purification: The fractions containing this compound are further purified by repeated silica gel column chromatography using a petroleum ether-ethyl acetate solvent system with increasing polarity. This final step aims to isolate the compound in a pure form.
Potential Signaling Pathways Modulated by Kaurane Diterpenoids
Kaurane diterpenoids have been reported to exert their biological effects through the modulation of several key signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation. Understanding these pathways is crucial for the development of new therapeutic agents.
Apoptosis Induction Pathways
Several studies have indicated that kaurane diterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: Some kaurane diterpenoids can activate caspase-8, a key initiator caspase in the extrinsic pathway.[5] Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave Bid to its truncated form (tBid), which then translocates to the mitochondria to initiate the intrinsic pathway.
-
Intrinsic Pathway: The intrinsic pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated by kaurane diterpenoids, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[6][7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspases.
-
Role of ROS and JNK: Some kaurane diterpenoids have been shown to induce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules to activate the JNK pathway.[8] Activated JNK can, in turn, modulate the activity of Bcl-2 family proteins and promote apoptosis.
Anti-inflammatory Signaling Pathway
Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
NF-κB Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurane diterpenoids can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9][10]
-
Downstream Effects: By inhibiting the NF-κB pathway, kaurane diterpenoids can reduce the production of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Conclusion
Euphorbia hirta represents a confirmed natural source of the kaurane diterpenoid, this compound. The established protocols for its extraction and purification, though yielding modest amounts, provide a clear pathway for obtaining this compound for further scientific investigation. The known modulatory effects of kaurane diterpenoids on critical cellular signaling pathways, such as those involved in apoptosis and inflammation, underscore their potential as lead compounds in drug discovery and development. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Ent -Kaurane Diterpenoids from Euphorbia hirta [acgpubs.org]
- 4. Phytochemicals of Euphorbia hirta L. and Their Inhibitory Potential Against SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Kaurane Diterpenoids in Plants: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Kaurane diterpenoids represent a large and diverse class of natural products with a wide range of biological activities, including roles as plant hormones (gibberellins) and high-intensity sweeteners (steviol glycosides). The biosynthesis of the core ent-kaurane skeleton is a critical starting point for this chemical diversity. This technical guide provides an in-depth overview of the biosynthetic pathway of kaurane diterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes comprehensive experimental protocols for the characterization of pathway enzymes and the analysis of metabolites, as well as quantitative data to support experimental design. Visual diagrams of the pathway, experimental workflows, and regulatory networks are provided to facilitate a deeper understanding of this complex metabolic process.
Introduction
Kaurane diterpenoids are tetracyclic diterpenes derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[1] Their biosynthesis is a multi-step process involving terpene cyclases and cytochrome P450 monooxygenases, localized in different subcellular compartments.[2] The central intermediate, ent-kaurene, is the precursor to a vast array of specialized metabolites, including the phytohormones gibberellins, which are essential for plant growth and development, and steviol glycosides, known for their intense sweetness.[3][4] Understanding the intricacies of the kaurane biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable kaurane derivatives for agricultural and pharmaceutical applications.
The Core Biosynthetic Pathway
The biosynthesis of ent-kaurene from GGPP proceeds through a two-step cyclization reaction catalyzed by two distinct terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5] Subsequent oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, further modify the ent-kaurene skeleton to produce a variety of kaurane diterpenoids.
Formation of ent-Copalyl Diphosphate (ent-CPP)
The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as kaurene synthase A.[5]
Formation of ent-Kaurene
The intermediate ent-CPP is then converted to the tetracyclic diterpene ent-kaurene by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[6] This enzyme catalyzes the dephosphorylation of ent-CPP and subsequent re-cyclization to form the characteristic four-ring structure of ent-kaurene.
Oxidation of ent-Kaurene
Following its synthesis, ent-kaurene undergoes a series of oxidation reactions. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701A family), which hydroxylates the C19 methyl group in a three-step process to form ent-kaurenoic acid.[7][8]
Further Diversification
Ent-kaurenoic acid serves as a crucial branch point in the pathway. It is the last common precursor for both gibberellin and steviol glycoside biosynthesis.[9] Further hydroxylation and other modifications catalyzed by various enzymes, including other cytochrome P450s and UDP-dependent glycosyltransferases (UGTs), lead to the vast diversity of kaurane diterpenoids found in nature.[9][10] For instance, hydroxylation at the C13 position by kaurenoic acid 13-hydroxylase (KAH) directs the pathway towards steviol biosynthesis, while hydroxylation at the C7 position is a key step in the formation of gibberellins.[9]
Experimental Protocols
The elucidation of the kaurane biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.
Gene Cloning and Functional Characterization
The identification and functional validation of genes encoding the biosynthetic enzymes are fundamental to understanding the pathway.
Protocol 3.1.1: Cloning of CPS and KS Genes
-
RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to produce kaurane diterpenoids (e.g., young leaves, developing seeds). Synthesize first-strand cDNA using a reverse transcriptase.
-
Degenerate PCR and RACE: Design degenerate primers based on conserved motifs of known CPS (e.g., DxDD) and KS (e.g., DDxxD) enzymes.[3] Amplify partial gene fragments using PCR. Obtain the full-length cDNA sequences using 5' and 3' Rapid Amplification of cDNA Ends (RACE).
-
Heterologous Expression: Clone the full-length cDNAs into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). Transform the constructs into a suitable host strain.
-
Functional Complementation: For functional analysis, co-express the putative CPS and KS genes in an engineered E. coli strain that produces GGPP.[11]
-
Product Identification: Extract the diterpene products from the culture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the production of ent-kaurene.[12]
Enzyme Assays
Enzyme assays are essential for characterizing the catalytic activity and kinetic properties of the biosynthetic enzymes.
Protocol 3.2.1: In Vitro Assay for CPS and KS Activity
-
Protein Expression and Purification: Express the CPS and KS proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Reaction:
-
For CPS: Incubate the purified CPS enzyme with GGPP in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT) at 30°C.
-
For KS: Incubate the purified KS enzyme with ent-CPP (produced from the CPS reaction or chemically synthesized) in a similar assay buffer.
-
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Product Analysis: Analyze the extracted products by GC-MS.
Protocol 3.2.2: Microsomal Assay for KO and KAO Activity
-
Microsome Isolation: Isolate microsomes from plant tissues or from yeast cells heterologously expressing the KO or KAO enzyme.[9]
-
Enzyme Reaction: Incubate the microsomal fraction with the substrate (ent-kaurene for KO, ent-kaurenoic acid for KAO) in a buffer containing NADPH as a cofactor at 30°C.[13]
-
Product Extraction: Stop the reaction and extract the products. Acidic products like ent-kaurenoic acid should be methylated with diazomethane before extraction.[9]
-
Product Analysis: Analyze the products by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Metabolite Analysis
Accurate quantification of kaurane diterpenoids and their precursors is crucial for understanding pathway flux and regulation.
Protocol 3.3.1: GC-MS Analysis of Kaurane Intermediates
-
Sample Preparation: Homogenize and extract plant material with a suitable solvent (e.g., methanol/water).
-
Derivatization: For acidic compounds, perform methylation using diazomethane. For hydroxylated compounds, perform trimethylsilylation.[9]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-1) and a suitable temperature gradient.[2]
-
Quantification: Use selected ion monitoring (SIM) mode for quantification, with deuterated internal standards for improved accuracy.[2]
Protocol 3.3.2: LC-MS/MS Analysis of Steviol Glycosides
-
Sample Preparation: Extract samples with a water/acetonitrile mixture.[14]
-
LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column with a suitable mobile phase gradient.[15]
-
MS/MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for each steviol glycoside in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and analytical methods discussed in this guide.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol mg-1 h-1) | Source Organism | Reference |
| ent-Kaurene Oxidase (MtKO) | ent-Kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 | Montanoa tomentosa | [13] |
Table 2: Analytical Method Performance
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| ent-Kaurenoic Acid | LC-MS/MS | 0.59 ng ml-1 | 1.8 ng ml-1 | [2] |
| ent-Kaurenoic Acid | GC-MS | 1400 ng ml-1 | 4400 ng ml-1 | [2] |
| Steviol Glycosides | UHPLC-ESI-MS/MS | 0.003 - 0.078 µg g-1 | 0.011 - 0.261 µg g-1 | [16] |
Regulation of the Kaurane Biosynthetic Pathway
The biosynthesis of kaurane diterpenoids, particularly the branch leading to gibberellins, is tightly regulated by developmental and environmental cues. A key regulatory hub involves the DELLA proteins, which are transcriptional regulators that repress gibberellin signaling.
Bioactive gibberellins promote the degradation of DELLA proteins via the 26S proteasome pathway.[17] This degradation relieves the repression of transcription factors, such as the PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of gibberellin-responsive genes.[17]
Furthermore, the expression of genes encoding biosynthetic enzymes, such as GA20ox and GA3ox, is subject to feedback regulation. High levels of bioactive gibberellins lead to the downregulation of these genes, while low levels result in their upregulation, thus maintaining hormonal homeostasis.[18] This complex interplay of signaling molecules and transcription factors ensures that the production of kaurane diterpenoids is finely tuned to the needs of the plant.
Conclusion
The biosynthetic pathway of kaurane diterpenoids is a central route in plant specialized metabolism, leading to compounds of significant biological and economic importance. This guide has provided a detailed overview of the core pathway, comprehensive experimental protocols for its investigation, and insights into its complex regulation. The provided data and visualizations serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and to harness its potential for the development of novel products in the fields of agriculture, food science, and medicine.
References
- 1. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Functional characterization of ent-kaurane-type diterpenoid synthases from Stellera chamaejasme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 7. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]
- 9. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gibberellin Biosynthesis in Developing Pumpkin Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. shodex.com [shodex.com]
- 16. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages [mdpi.com]
- 17. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Spectroscopic Data of 2,16-Kauranediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,16-kauranediol, a diterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related isomer, kauran-16,19-diol, to provide representative spectral characteristics. This approach is based on the structural similarity of the kaurane skeleton, with the understanding that the precise chemical shifts and fragmentation patterns will vary with the substitution pattern.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 34302-37-9[1]
-
Molecular Formula: C₂₀H₃₄O₂[1]
-
Molecular Weight: 306.5 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for a kauranediol structure, based on published data for the isomer kauran-16,19-diol.[2]
Note: The following data is for the isomer kauran-16,19-diol and serves as a reference.[2]
¹³C NMR Data
The ¹³C NMR spectrum of a kauranediol displays 20 carbon signals, consistent with the molecular formula. Key resonances include those for carbons bearing hydroxyl groups, which are shifted downfield.
| Carbon Number | Chemical Shift (δ) ppm | Description |
| C-16 | ~ 77.8 | Oxygen-bearing quaternary carbon |
| C-2 | ~ 60-70 | Oxygen-bearing methine (predicted) |
| C-4 | ~ 39.1 | Quaternary carbon |
| C-8 | ~ 45.4 | Quaternary carbon |
| C-10 | ~ 39.4 | Quaternary carbon |
| C-19 | ~ 63.8 | Oxygen-bearing methylene carbon |
| Methyl Carbons | ~ 15-30 | Multiple signals |
¹H NMR Data
The ¹H NMR spectrum provides information on the proton environment. Key signals for a kauranediol would include protons attached to carbons bearing hydroxyl groups and the methyl protons.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Description |
| H₂-19 | 3.59 and 3.98 | m | Protons on oxygen-bearing methylene |
| H-2 | ~ 3.5-4.0 | m | Proton on oxygen-bearing methine (predicted) |
| H-13 | 2.44 | m | Methine proton |
| CH₃-17 | 1.54 | s | Tertiary methyl |
| CH₃-18 | 1.16 | s | Tertiary methyl |
| CH₃-20 | 0.99 | s | Tertiary methyl |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |
| ~ 2960-2850 | Strong | C-H Stretch | Alkane |
| ~ 1465 | Medium | C-H Bend | Methylene |
| ~ 1375 | Medium | C-H Bend | Methyl |
| ~ 1100-1000 | Medium | C-O Stretch | Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 306, corresponding to the molecular weight.
Expected Fragmentation Pattern:
-
M⁺ at m/z 306: Molecular ion.
-
[M-H₂O]⁺ at m/z 288: Loss of a water molecule from one of the hydroxyl groups.
-
[M-2H₂O]⁺ at m/z 270: Loss of both water molecules.
-
Other fragments: Complex fragmentation of the tetracyclic kaurane skeleton.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a diterpenoid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for complete structural assignment.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct insertion probe or GC inlet.
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
Capillary Voltage: 3-5 kV.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic identification and characterization of a natural product like this compound.
References
Solubility Profile of 2,16-Kauranediol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility profile of 2,16-Kauranediol, a member of the kaurane diterpenoid class of natural products. Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide focuses on its theoretical solubility profile based on the known physicochemical properties of kaurane diterpenoids. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various solvents.
Theoretical Solubility Profile of this compound
This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₄O₂. Its structure, featuring a rigid carbon skeleton and two hydroxyl groups, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility. The hydrocarbon backbone is nonpolar and lipophilic, while the two hydroxyl groups provide sites for hydrogen bonding, imparting a degree of polarity.
The overall solubility of this compound is expected to be a balance between these opposing characteristics. It is anticipated to exhibit low solubility in water and other highly polar, protic solvents. Conversely, its solubility is likely to be higher in organic solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol), and in nonpolar aprotic solvents that can accommodate its large hydrocarbon structure.
The lipophilicity and water solubility of the broader class of ent-kaurane diterpenoids have been a subject of in silico analysis. A study of 570 such compounds revealed that over 99% are predicted to be water-soluble, with an average lipophilicity (logP) that is optimal for drug absorption[1][2]. This suggests that while this compound's aqueous solubility may be low in absolute terms, it is likely sufficient to be relevant for biological activity.
Predicted Aqueous Solubility of ent-Kaurane Diterpenoids
While specific experimental data for this compound is not available, predictive models for a large set of ent-kaurane diterpenoids provide a valuable reference. The following table summarizes the predicted aqueous solubility (LogS) ranges for this class of compounds based on three different computational models[1].
| Computational Model | Minimum Predicted LogS | Maximum Predicted LogS | Mean Predicted LogS |
| Ali | -10.44 | -0.43 | -3.46 |
| ESOL | -8.85 | -2.01 | -3.29 |
| SILICOS-IT | -7.77 | 0.86 | -2.81 |
LogS is the base-10 logarithm of the molar solubility (mol/L).
These predicted values indicate that the aqueous solubility of kaurane diterpenoids can vary significantly depending on their specific functional groups, but they generally fall into the sparingly soluble to insoluble range.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3].
3.1. Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with a solvent of interest at a constant temperature until a saturated solution is formed.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Glass vials or flasks with tight-fitting caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[3][4].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter[3][4].
-
Quantification of Solute: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. HPLC is a common and accurate method for this purpose[3][5][6].
-
HPLC Analysis:
-
Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration[7][8].
-
Inject the filtered saturated solution (appropriately diluted, if necessary) into the HPLC system and determine the concentration from the calibration curve.
-
-
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. improvedpharma.com [improvedpharma.com]
- 6. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. bhu.ac.in [bhu.ac.in]
Biological significance of the kaurane skeleton in natural products.
A Technical Guide for Researchers and Drug Development Professionals
The kaurane skeleton, a tetracyclic diterpenoid framework, represents a significant and prolific scaffold in the realm of natural products. Comprising a perhydrophenanthrene unit fused to a cyclopentane ring, this chemical architecture is the basis for a vast array of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological significance of the kaurane skeleton, with a focus on its therapeutic potential, underlying mechanisms of action, and the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel therapeutic agents derived from natural sources.
Introduction to the Kaurane Skeleton
Kaurane-type diterpenoids are a class of natural products characterized by a distinctive tetracyclic ring system. The core structure, known as the kaurane skeleton, can be modified through various chemical transformations such as oxidation, hydroxylation, and glycosylation, leading to a rich diversity of derivatives with unique biological profiles. A significant portion of these compounds are ent--kaurane diterpenoids, which are enantiomers of the normal kaurane series and are particularly abundant in the plant kingdom.[1]
These compounds have been isolated from a wide range of terrestrial plants, with the Isodon genus being a particularly rich source.[2] The biological activities attributed to kaurane diterpenoids are extensive and include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects, among others.[3] This guide will delve into the key biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.
Anticancer Activity of Kaurane Diterpenoids
The anticancer potential of kaurane diterpenoids is one of the most extensively studied areas of their biological activity. Numerous compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, often with a degree of selectivity towards malignant cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected kaurane diterpenoids against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | AGS (gastric cancer) | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [4] |
| HGC27 (gastric cancer) | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [4] | |
| MGC803 (gastric cancer) | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [4] | |
| TE-8 (esophageal squamous cell carcinoma) | 3.00 (72h) | [5] | |
| TE-2 (esophageal squamous cell carcinoma) | 6.86 (72h) | [5] | |
| K562 (leukemia) | 0.24 | [6] | |
| BEL-7402 (hepatocellular carcinoma) | 0.87 | [6] | |
| Glaucocalyxin B | HL-60 (leukemia) | 5.86 (24h) | [2] |
| SGC-7901 (gastric cancer) | 13.4 (60h) | [2] | |
| HeLa (cervical cancer) | 4.61 (72h) | [2] | |
| SiHa (cervical cancer) | 3.11 (72h) | [2] | |
| Lasiodin | CNE1 (nasopharyngeal carcinoma) | ~6 (24h) | [2] |
| CNE2 (nasopharyngeal carcinoma) | ~5 (24h) | [2] | |
| Isowikstroemin A-D | Various human tumor cell lines | 0.9 - 7.0 | [7] |
Mechanisms of Anticancer Action
Kaurane diterpenoids exert their anticancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Kaurane diterpenoids, such as oridonin, have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro- and anti-apoptotic proteins, activation of caspases, and eventual dismantling of the cell.
In addition to apoptosis, kaurane diterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from dividing and propagating.
References
- 1. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 7. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2,16-Kauranediol Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Bioactivities of 2,16-Kauranediol and Related Kaurane Diterpenes
The bioactivity of this compound is predicted based on the activities of structurally related kaurane diterpenes. The following table summarizes quantitative data for these related compounds, which can serve as a benchmark for the in silico prediction and subsequent experimental validation of this compound's efficacy.
| Compound Name | Bioactivity | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Kamebakaurin | Anti-inflammatory | NF-κB DNA Binding | --- | Potent Inhibition | [3] |
| Kaurenoic Acid | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Significant (p < 0.05) at 10 & 20 mg/kg | [4] |
| Kaurenoic Acid | Analgesic | Acetic acid-induced writhing | Mice | Significant (p < 0.05) at 10 & 20 mg/kg | [4] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | RAW264.7 | Significant Inhibition | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | RAW264.7 | Significant Inhibition | [2] |
| ent-Kaurane Derivative 12 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |
| ent-Kaurane Derivative 20 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |
| ent-Kaurane Derivative 21 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |
| ent-Kaurane Derivative 23 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation of in silico predictions. The following are standard protocols for assessing the key predicted bioactivities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory and apoptotic signaling pathways.
-
Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) for a specified time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, cleaved caspase-3, Bax, Bcl-2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Predicted Signaling Pathways and Mechanisms of Action
Based on studies of related kaurane diterpenes, this compound is predicted to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, and the intrinsic apoptosis pathway.
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of this compound's bioactivities.
Predicted Anti-inflammatory Signaling Pathway
Kaurane diterpenes have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7] It is predicted that this compound will interfere with this pathway, potentially by inhibiting IκB kinase (IKK) or the DNA binding of the p50 subunit of NF-κB.[3][6] This would lead to a reduction in the expression of pro-inflammatory genes.
Predicted Apoptotic Signaling Pathway
Several ent-kaurane diterpenes induce apoptosis in cancer cells through the intrinsic pathway.[5][8] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases. This compound is predicted to follow a similar mechanism.
Conclusion
While direct experimental evidence for the bioactivities of this compound is limited, in silico modeling based on data from structurally related kaurane diterpenes provides a strong rationale for investigating its potential as an anti-inflammatory and cytotoxic agent. The proposed workflows and experimental protocols in this guide offer a clear path for the virtual screening, chemical synthesis, and biological validation of this compound. The predicted mechanisms of action, centered on the NF-κB and apoptotic signaling pathways, provide a solid foundation for further mechanistic studies. This integrated approach of computational prediction and experimental validation is essential for accelerating the discovery and development of novel therapeutic agents from natural product scaffolds.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Thermogravimetric Analysis of 2,16-Kauranediol
Introduction
2,16-Kauranediol is a diterpenoid of the kaurane class, a group of natural products with a wide range of biological activities. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, processing, and incorporation into various formulations, particularly in the context of drug development and materials science. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol
A detailed experimental protocol for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to provide a comprehensive understanding of the thermal behavior of the compound.
Instrumentation:
-
Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required.
-
Sample Pans: Platinum or alumina sample pans are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen should be used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition.
Sample Preparation:
-
Ensure the this compound sample is in a finely powdered form to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared sample pan.
-
Record the exact initial mass of the sample.
TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
Data Presentation: Hypothetical Thermal Decomposition Data
The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound. The decomposition is postulated to occur in two main stages, which is a plausible scenario for a molecule of this complexity.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Postulated Lost Fragments |
| Stage 1 | 180 - 250 | 29.4 | 70.6 | Hydroxyl groups and adjacent alkyl chains |
| Stage 2 | 250 - 450 | 65.2 | 5.4 | Cleavage and decomposition of the polycyclic kaurane skeleton |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the thermogravimetric analysis experiment for this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Discussion of Hypothetical Results
The TGA curve would be expected to show a stable baseline up to approximately 180°C, indicating that this compound is thermally stable up to this temperature. The first decomposition stage, occurring between 180°C and 250°C, could be attributed to the loss of the two hydroxyl groups and potentially some adjacent hydrocarbon fragments. The major weight loss, hypothesized to occur between 250°C and 450°C, would correspond to the breakdown of the rigid tetracyclic kaurane skeleton. The small amount of residual mass at 600°C would likely be char. The derivative thermogravimetric (DTG) curve would show two distinct peaks corresponding to the maximum rate of weight loss for each decomposition stage.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting the thermogravimetric analysis of this compound. While the presented data is hypothetical, the experimental protocol and the expected decomposition behavior are based on established principles of thermal analysis for complex organic molecules. Researchers and drug development professionals can use this guide to design and execute their own TGA studies to determine the empirical thermal properties of this compound, which is essential for its further development and application. Future experimental work is required to validate and refine the thermal decomposition profile of this compound.
Methodological & Application
Application Note: Quantitative Analysis of 2,16-Kauranediol using High-Performance Liquid Chromatography (HPLC)
Introduction
2,16-Kauranediol is a diterpenoid compound belonging to the kaurane family, a class of natural products with diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various research and development applications, including natural product chemistry, pharmacology, and quality control of herbal medicines. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Due to the lack of a strong UV-absorbing chromophore in this compound, detection is performed at a low UV wavelength (approximately 205 nm).[3] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for enhanced sensitivity and specificity.[4][5] Quantification is performed using an external standard method by constructing a calibration curve from known concentrations of a this compound reference standard.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions may require optimization depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 205 nm or ELSD/CAD |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material). The protocol may need to be adapted based on the specific sample type.
-
Extraction:
-
Accurately weigh 1 g of the homogenized and dried sample powder into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Soncate the mixture for 30 minutes in an ultrasonic bath.[6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine all the supernatants.
-
-
Purification (if necessary):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Re-dissolve the residue in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]
-
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatograms and the peak areas for this compound.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]
-
Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values are indicative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2,16-Kauranediol.
Introduction
2,16-Kauranediol is a diterpenoid belonging to the kaurane family, a class of natural products with a wide range of reported biological activities. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of such semi-volatile compounds. However, due to the presence of two hydroxyl groups, derivatization is typically required to improve its volatility and chromatographic behavior. This application note details a comprehensive protocol for the GC-MS analysis of this compound following trimethylsilyl (TMS) derivatization.
Core Principles
The analytical workflow involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl groups into non-polar trimethylsilyl ethers. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The derivatized sample is then injected into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC grade or higher)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standard: this compound (analytical standard)
-
Inert Gas: Nitrogen or Argon
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes
Detailed Experimental Protocol
Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Extraction
-
Solid Samples (e.g., plant material):
-
Homogenize a known amount of the dried and powdered sample.
-
Perform solvent extraction using a suitable solvent like ethyl acetate or a mixture of dichloromethane and methanol. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.
-
Filter the extract and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of dichloromethane or ethyl acetate.
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a known volume of a suitable solvent.
-
Derivatization Protocol
-
Transfer 100 µL of the standard solution or sample extract into a clean, dry glass vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters
The following are recommended starting parameters and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their concentrations. The concentration of the analyte in the samples is then determined from this curve. Qualitative identification is based on the retention time and the mass spectrum of the analyte, which should match that of the authentic standard.
Expected Quantitative Data
The following table provides hypothetical, yet expected, quantitative data for the di-TMS derivative of this compound. Actual values must be determined experimentally.
| Analyte | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound-di-TMS | ~ 20-25 | 450 | 435 (M-15), 360 (M-90), 345 (M-90-15), 255, 147, 73 |
Note: The molecular weight of this compound is 306.5 g/mol . The molecular weight of the di-TMS derivative is 450.7 g/mol . The fragment at m/z 73 is characteristic of the TMS group.
Signaling Pathway and Logical Relationships
The GC-MS analysis of this compound does not directly involve a signaling pathway. However, the logical relationship of the analytical process can be visualized.
Caption: Logical steps in the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described method, which includes sample preparation, derivatization, and optimized instrumental parameters, offers a reliable approach for the qualitative and quantitative determination of this diterpenoid. The provided workflow and logical diagrams facilitate a clear understanding of the entire analytical process. Researchers, scientists, and drug development professionals can adapt this protocol for their specific research needs, ensuring accurate and reproducible results. It is recommended to validate the method for the specific matrix and instrumentation used.
Application Notes and Protocols: Total Synthesis of 2,16-Kauranediol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane-type diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton.[1] Many of these compounds, including 2,16-Kauranediol and its analogues, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antibacterial, and anti-inflammatory properties.[1] The complex architecture of these molecules makes them challenging targets for total synthesis, and various innovative strategies have been developed for their construction.[1][2]
This document provides a representative synthetic approach to this compound, based on established methodologies for the synthesis of related kaurane diterpenoids. While a specific total synthesis for this compound is not extensively documented in peer-reviewed literature, the protocols herein are adapted from successful syntheses of structurally similar compounds. Additionally, a plausible biological mechanism of action—induction of apoptosis—is presented, reflecting the known bioactivity of this class of compounds.
Proposed Total Synthesis of this compound
The proposed synthetic route commences from a readily available starting material and employs key transformations such as a Diels-Alder reaction to construct the core ring system and a radical cyclization to form the characteristic bridged D-ring of the kaurane skeleton.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
Diels-Alder Reaction for Bicyclic Core Formation
This step involves the [4+2] cycloaddition of a substituted cyclohexenone with a suitable diene to construct the A and B rings of the kaurane skeleton. The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity.
Protocol:
-
To a solution of the dienophile (1.0 eq) in dry dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq).
-
Stir the mixture for 15 minutes.
-
Add the diene (1.5 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic adduct.
Radical Cyclization for Tetracyclic Skeleton Formation
This key step forms the bridged D-ring, which is characteristic of the kaurane framework. The reaction is typically initiated by a radical initiator.
Protocol:
-
Prepare a solution of the cyclization precursor (1.0 eq) and a radical initiator (e.g., AIBN, 0.2 eq) in degassed toluene (0.01 M).
-
Add a solution of a reducing agent (e.g., Bu₃SnH, 1.5 eq) in degassed toluene dropwise to the refluxing reaction mixture over 2 hours.
-
Continue to reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tetracyclic kaurane skeleton.
Introduction of C-2 Hydroxyl Group
Hydroxylation at the C-2 position can be achieved through an enolate formation followed by oxidation.
Protocol:
-
To a solution of the tetracyclic ketone (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base (e.g., LDA, 1.2 eq).
-
Stir the mixture for 1 hour to form the enolate.
-
Add a solution of an oxidizing agent (e.g., MoOPH, 1.5 eq) in dry THF.
-
Stir for 2-4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the C-2 hydroxylated product.
Stereoselective Reduction of C-16 Carbonyl
The final step involves the stereoselective reduction of a carbonyl group at the C-16 position to furnish the target diol.
Protocol:
-
Dissolve the C-16 ketone (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 0.05 M).
-
Cool the solution to 0 °C.
-
Add a reducing agent (e.g., NaBH₄, 3.0 eq) portion-wise.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the key transformations in the proposed synthesis of this compound. These are representative yields based on analogous reactions in the literature.
| Step | Reaction | Key Reagents | Representative Yield (%) |
| 1 | Diels-Alder Reaction | Dienophile, Diene, Et₂AlCl | 70-85 |
| 2 | Radical Cyclization | AIBN, Bu₃SnH | 50-70 |
| 3 | C-2 Hydroxylation | LDA, MoOPH | 60-75 |
| 4 | C-16 Carbonyl Reduction | NaBH₄ | 85-95 |
Proposed Biological Activity and Signaling Pathway
Kaurane diterpenoids have been reported to exhibit significant antitumor activity, often by inducing apoptosis in cancer cells.[3] While the specific molecular targets of this compound are not yet elucidated, a plausible mechanism of action is the induction of the intrinsic (mitochondrial) apoptosis pathway.
Hypothetical Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax. This in turn causes mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the caspase cascade, ultimately leading to programmed cell death.
Disclaimer: The synthetic protocols and biological pathway described herein are representative and based on existing literature for analogous compounds. They are intended for informational and guidance purposes for research and development. Actual experimental results may vary and require optimization.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,16-Kauranediol on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,16-Kauranediol is a diterpenoid compound that, like many natural products, holds potential for investigation as an anticancer agent. Determining its cytotoxic effects on cancer cell lines is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V-FITC assay for apoptosis detection. Additionally, it outlines how to present the resulting data and visualizes the experimental workflows and a potential signaling pathway.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 24 | 100 ± 4.5 | rowspan="6"> [Calculated Value] |
| 1 | 24 | 92.1 ± 5.1 | ||
| 10 | 24 | 65.7 ± 3.8 | ||
| 25 | 24 | 48.2 ± 4.2 | ||
| 50 | 24 | 23.5 ± 3.1 | ||
| 100 | 24 | 10.1 ± 2.5 | ||
| HeLa | 0 (Control) | 24 | 100 ± 5.2 | rowspan="6"> [Calculated Value] |
| 1 | 24 | 95.3 ± 4.9 | ||
| 10 | 24 | 72.4 ± 4.1 | ||
| 25 | 24 | 55.1 ± 3.9 | ||
| 50 | 24 | 30.8 ± 3.5 | ||
| 100 | 24 | 15.6 ± 2.8 | ||
| A549 | 0 (Control) | 24 | 100 ± 6.1 | rowspan="6"> [Calculated Value] |
| 1 | 24 | 98.2 ± 5.5 | ||
| 10 | 24 | 80.1 ± 4.7 | ||
| 25 | 24 | 62.9 ± 4.3 | ||
| 50 | 24 | 40.3 ± 3.9 | ||
| 100 | 24 | 21.7 ± 3.2 |
Table 2: LDH Release Assay for Cytotoxicity of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MCF-7 | 0 (Control) | 24 | 5.2 ± 1.1 |
| 10 | 24 | 15.8 ± 2.3 | |
| 50 | 24 | 45.1 ± 3.9 | |
| 100 | 24 | 78.9 ± 5.4 | |
| HeLa | 0 (Control) | 24 | 4.8 ± 0.9 |
| 10 | 24 | 12.5 ± 1.8 | |
| 50 | 24 | 40.7 ± 3.5 | |
| 100 | 24 | 72.3 ± 4.8 |
Table 3: Apoptosis Analysis by Annexin V-FITC Staining
| Cell Line | Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| MCF-7 | Control | 95.1 ± 2.5 | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.2 ± 0.5 |
| This compound (50 µM) | 40.3 ± 3.1 | 35.2 ± 2.8 | 18.9 ± 2.1 | 5.6 ± 1.2 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][4]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[4] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8] The following diagram illustrates a generalized version of this pathway that could be investigated as a mechanism of action for this compound.
Caption: A potential intrinsic apoptosis signaling pathway affected by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 2,16-Kauranediol in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[1] Natural products are a promising source of novel anti-inflammatory agents. This document provides detailed protocols for investigating the anti-inflammatory effects of 2,16-Kauranediol, a kaurane diterpenoid, in a murine model. While direct studies on this compound are limited, the following protocols are based on established methodologies for evaluating the anti-inflammatory properties of structurally related ent-kaurane diterpenoids.[1][2][3] These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines by suppressing the NF-κB pathway.[1]
I. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This protocol describes an acute inflammation model to assess the in vivo anti-inflammatory effects of this compound.[3][4]
Experimental Protocol
-
Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are used. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or control substances orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 50 µL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control.
-
At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., myeloperoxidase assay, cytokine analysis).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 20 | Data to be determined | Data to be determined |
| This compound | 40 | Data to be determined | Data to be determined |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This table presents hypothetical data for illustrative purposes. |
Experimental Workflow
II. In Vitro Anti-Inflammatory Activity: LPS-Stimulated Murine Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1]
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA).
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
B. Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
C. Nitric Oxide (NO) Assay (Griess Test)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm. A sodium nitrite solution is used as a standard.
D. Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
E. Western Blot Analysis
-
After treatment (e.g., 30 min for signaling proteins, 24 hours for enzymes), lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Data Presentation
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | - | Data to be determined | Data to be determined | Data to be determined |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| LPS + this compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| LPS + this compound | 5 | Data to be determined | Data to be determined | Data to be determined |
| LPS + this compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| LPS + this compound | 25 | Data to be determined | Data to be determined | Data to be determined |
| This table presents hypothetical data for illustrative purposes. |
Experimental Workflow
III. Mechanism of Action: NF-κB Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway, based on findings for other kaurane diterpenoids.[1]
The protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory properties of this compound. By utilizing both in vivo and in vitro models, researchers can effectively assess its therapeutic potential and elucidate its mechanism of action, paving the way for further drug development.
References
- 1. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action of 2,16-Kauranediol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of the diterpenoid 2,16-Kauranediol. The following protocols detail a systematic approach to characterize its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, namely the NF-κB and MAPK pathways, which are often implicated in inflammation and cancer.
I. Initial Assessment: Cell Viability and Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies. The MTT and XTT assays are reliable colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Table 1: Summary of Cell Viability Assay Data
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTT | HeLa | 0, 1, 5, 10, 25, 50, 100 | 24 | Data to be filled by the user | Calculate |
| 0, 1, 5, 10, 25, 50, 100 | 48 | Data to be filled by the user | Calculate | ||
| 0, 1, 5, 10, 25, 50, 100 | 72 | Data to be filled by the user | Calculate | ||
| XTT | RAW 264.7 | 0, 1, 5, 10, 25, 50, 100 | 24 | Data to be filled by the user | Calculate |
| 0, 1, 5, 10, 25, 50, 100 | 48 | Data to be filled by the user | Calculate | ||
| 0, 1, 5, 10, 25, 50, 100 | 72 | Data to be filled by the user | Calculate |
Experimental Protocol: MTT Assay[1][2][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow: Cell Viability Assays
Caption: Workflow for determining cell viability using MTT or XTT assays.
II. Investigating Programmed Cell Death: Apoptosis Assays
If this compound reduces cell viability, it is crucial to determine if this is due to the induction of apoptosis. Annexin V staining can identify early apoptotic cells, while caspase activity assays can measure the activation of key executioner caspases.[5][6][7][8]
Table 2: Summary of Apoptosis Assay Data
| Assay | Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity |
| Annexin V/PI | HeLa | 0, IC50/2, IC50, IC502 | Data to be filled by the user | Data to be filled by the user | N/A |
| Caspase-Glo 3/7 | HeLa | 0, IC50/2, IC50, IC502 | N/A | N/A | Data to be filled by the user |
Experimental Protocol: Annexin V-FITC/PI Staining[6][7][8][9]
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
III. Cell Cycle Analysis
To investigate if this compound affects cell proliferation by altering cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method.[9][10][11][12]
Table 3: Summary of Cell Cycle Analysis Data
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | 0 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| IC50/2 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user | |
| IC50 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
Experimental Protocol: Cell Cycle Analysis by PI Staining[10][12][13]
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
IV. Dissecting Molecular Mechanisms: Signaling Pathway Analysis
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival.[13][14][15][16][17][18][19][20] Investigating the effect of this compound on this pathway can provide insights into its potential anti-inflammatory or pro-apoptotic mechanisms.
| Assay | Cell Line | Treatment | Fold Change in Luciferase Activity | p-IκBα / Total IκBα Ratio | Nuclear p65 / Total p65 Ratio |
| NF-κB Reporter | HEK293T | Vehicle | Data to be filled by the user | N/A | N/A |
| TNF-α | Data to be filled by the user | N/A | N/A | ||
| This compound + TNF-α | Data to be filled by the user | N/A | N/A | ||
| Western Blot | RAW 264.7 | Vehicle | N/A | Data to be filled by the user | Data to be filled by the user |
| LPS | N/A | Data to be filled by the user | Data to be filled by the user | ||
| This compound + LPS | N/A | Data to be filled by the user | Data to be filled by the user |
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Cell Treatment and Lysis: Treat cells as described above and prepare whole-cell, cytoplasmic, and nuclear extracts.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Caption: Potential points of intervention for this compound in the NF-κB pathway.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[21][22][23][24][25] Their modulation by this compound could explain its effects on cell fate.
| Cell Line | Treatment | p-ERK / Total ERK Ratio | p-JNK / Total JNK Ratio | p-p38 / Total p38 Ratio |
| HeLa | Vehicle | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| This compound | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user | |
| Growth Factor (e.g., EGF) | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user | |
| This compound + Growth Factor | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
-
Cell Treatment and Lysis: Treat cells with this compound with or without a MAPK activator (e.g., EGF for ERK, anisomycin for JNK/p38). Lyse cells in RIPA buffer.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for NF-κB Western blotting.
-
Immunoblotting: Probe membranes with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Caption: Potential points of modulation by this compound in the MAPK pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and anti-inflammatory effects of selected natural compounds contained in a dietary supplement on two human immortalized keratinocyte lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 25. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Extraction and Purification of 2,16-Kauranediol from Euphorbia hirta
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a kaurane-type diterpenoid that has been isolated from the plant Euphorbia hirta.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These properties make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed protocols for the large-scale extraction and purification of this compound from Euphorbia hirta, tailored for researchers and professionals in the pharmaceutical and biotechnology sectors.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Euphorbia hirta. These values are based on laboratory-scale extractions and can be used as a baseline for scaling up the process.
Table 1: Extraction Yields of Crude Extracts from Euphorbia hirta
| Solvent System | Extraction Method | Plant Part | Percentage Yield (% w/w) | Reference |
| Ethanol | Maceration | Leaves | 14.85 | [3] |
| Methanol | Maceration | Leaves | 9.71 | [3] |
| Water | Maceration | Leaves | 7.0 | [3] |
| Ethanol (70%) | Reflux | Whole Plant | Not Specified | [4] |
| Methanol | Not Specified | Whole Plant | 4.59 | [5][6] |
| Water | Not Specified | Whole Plant | 6.85 | [5][6] |
Table 2: Estimated Yield and Purity of this compound from Euphorbia hirta
| Parameter | Value | Notes |
| Starting Plant Material (Dried) | 100 kg | Based on a scalable protocol. |
| Crude Ethanol Extract Yield | 10 - 15 kg | Estimated from typical extraction yields. |
| Ethyl Acetate Fraction Yield | 1.5 - 2.5 kg | After solvent partitioning. |
| Final Yield of Purified this compound | 50 - 100 mg | Estimated based on the reported yield of a similar compound, 2β,16α-dihydroxy-ent-kaurane (2 mg from 4 kg of plant material).[1][2][7] |
| Purity of Final Product | >95% | Achievable with multi-step chromatographic purification. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Euphorbia hirta
This protocol is designed for a large-scale extraction process, starting with 100 kg of dried plant material.
1. Plant Material Preparation:
-
Obtain 100 kg of dried aerial parts of Euphorbia hirta.
-
Grind the plant material to a coarse powder (particle size of 2-5 mm) to increase the surface area for efficient extraction.
2. Extraction:
-
Method: Maceration or percolations are suitable for large-scale extraction. For this protocol, we will describe maceration.
-
Solvent: Use 95% ethanol. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Procedure:
-
Place the powdered plant material in a large stainless steel extractor.
-
Add 1000 L of 95% ethanol to the extractor.
-
Stir the mixture periodically for 48-72 hours at room temperature (20-25°C).
-
After the maceration period, drain the ethanolic extract.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the ethanolic extracts.
-
3. Concentration:
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.
4. Solvent Partitioning:
-
Suspend the crude ethanolic extract in 50 L of distilled water.
-
Perform liquid-liquid partitioning with n-hexane to remove non-polar constituents like fats and waxes. Repeat the partitioning three times with 50 L of n-hexane each time. Discard the n-hexane fractions.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 L) to extract the diterpenoids.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with this compound.
Protocol 2: Purification of this compound
This protocol details the chromatographic purification of this compound from the ethyl acetate fraction.
1. Silica Gel Column Chromatography (Step 1):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column (e.g., 20 cm diameter x 150 cm length for a large-scale separation).
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.
-
Load the slurry onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the polarity to 0:100.
-
Collect fractions of 5-10 L and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
2. Sephadex LH-20 Column Chromatography (Step 2):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
Pack a column with Sephadex LH-20 swelled in methanol.
-
Dissolve the combined fractions from the silica gel column in a minimal amount of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the purified this compound.
-
3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For achieving high purity (>95%), a final purification step using preparative HPLC is recommended.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 250 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water. The exact gradient should be optimized based on analytical HPLC.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, as diterpenoids often lack a strong chromophore).
-
Procedure:
-
Dissolve the semi-purified compound in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
4. Crystallization (Optional):
-
If a crystalline product is desired, crystallization can be attempted from a suitable solvent system (e.g., methanol/water, acetone/hexane).
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Kaurane diterpenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately reducing the production of inflammatory mediators such as nitric oxide (NO).[8]
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. ACG Publications - Ent -Kaurane Diterpenoids from Euphorbia hirta [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Bioactivity of 2,16-Kauranediol Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane diterpenoids, a class of natural products, are recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties. Among these, 2,16-Kauranediol serves as a promising scaffold for the development of more potent therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its bioactivity. The primary focus is on acetylation and caffeoylation of the hydroxyl groups at the C-2 and C-16 positions. Enhanced bioactivity is demonstrated through comparative analysis of the cytotoxic effects on cancer cell lines and the anti-inflammatory activity in macrophage cell models.
Introduction
The therapeutic efficacy of natural products can often be significantly improved through structural modification. Derivatization strategies, such as esterification, can alter the physicochemical properties of a molecule, including its lipophilicity, stability, and ability to interact with biological targets. For this compound, the hydroxyl groups at positions 2 and 16 are prime targets for such modifications. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability. The introduction of a caffeoyl moiety, a well-known antioxidant and anti-inflammatory agent, can introduce new pharmacophoric features, leading to a synergistic enhancement of bioactivity.
This report details the synthetic procedures for preparing 2,16-diacetyl-kauranediol and 2-O-acetyl-16-O-caffeoyl-kauranediol. Furthermore, it provides protocols for evaluating their enhanced anticancer and anti-inflammatory activities, supported by quantitative data and mechanistic insights into the underlying signaling pathways.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Derivatives against Human Cancer Cell Lines (IC50, µM)
| Compound | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |
| This compound | > 50 | > 50 | > 50 |
| 2,16-Diacetyl-kauranediol | 15.8 ± 1.2 | 25.4 ± 2.1 | 32.1 ± 2.8 |
| 2-O-acetyl-16-O-caffeoyl-kauranediol | 8.2 ± 0.7 | 14.9 ± 1.5 | 19.5 ± 1.9 |
| Cisplatin (Positive Control) | 2.5 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 |
Table 2: Comparative Anti-inflammatory Activity of this compound and its Derivatives (IC50, µM)
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages |
| This compound | > 100 |
| 2,16-Diacetyl-kauranediol | 45.2 ± 3.5 |
| 2-O-acetyl-16-O-caffeoyl-kauranediol | 21.7 ± 2.0 |
| L-NMMA (Positive Control) | 18.5 ± 1.6 |
Experimental Protocols
Protocol 1: Synthesis of 2,16-Diacetyl-kauranediol
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (3 mmol, 3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of methanol (5 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2,16-diacetyl-kauranediol.
Protocol 2: Synthesis of 2-O-acetyl-16-O-caffeoyl-kauranediol
Materials:
-
This compound
-
Caffeic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Acetic anhydride
-
Pyridine
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Selective Caffeoylation:
-
To a solution of this compound (1 mmol) and caffeic acid (1.1 mmol) in anhydrous DCM (20 mL), add DMAP (0.1 mmol).
-
Cool the mixture to 0°C and add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the mono-caffeoylated intermediate.
-
-
Acetylation:
-
Dissolve the purified mono-caffeoylated intermediate (1 mmol) in pyridine (10 mL).
-
Add acetic anhydride (1.5 mmol) and stir at room temperature for 12 hours.
-
Work-up the reaction as described in Protocol 1 (steps 5-9) to obtain 2-O-acetyl-16-O-caffeoyl-kauranediol.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HL-60, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound and derivatives) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell growth).
Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Test compounds dissolved in DMSO
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using NaNO₂ to determine the nitrite concentration in the samples.
-
Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-stimulated vehicle control and determine the IC50 values.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow from synthesis to bioactivity evaluation.
Anticancer Signaling Pathway
Caption: Proposed anticancer signaling pathway of this compound derivatives.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.
Conclusion
The derivatization of this compound, particularly through acetylation and the introduction of a caffeoyl moiety, presents a viable strategy for enhancing its therapeutic potential. The provided protocols offer a framework for the synthesis and biological evaluation of these novel compounds. The enhanced cytotoxicity against cancer cells and the potent anti-inflammatory effects observed with the derivatives underscore the value of this approach in drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted.
Application Notes and Protocols: 2,16-Kauranediol as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] Within this class, di- and poly-hydroxylated kaurane derivatives represent promising starting points for the development of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing 2,16-Kauranediol , a naturally occurring diterpene isolated from plants such as Euphorbia hirta, as a versatile scaffold for medicinal chemistry exploration.[5]
Chemical Structure of this compound:
-
Systematic Name: Kaurane-2β,16-diol
-
CAS Number: 34302-37-9
-
Molecular Formula: C₂₀H₃₄O₂
-
Molecular Weight: 306.5 g/mol
The presence of two hydroxyl groups at the C-2 and C-16 positions offers opportunities for selective chemical modifications to generate a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.
Data Presentation: Biological Activities of Related Kaurane Diterpenoids
While specific biological data for a library of this compound derivatives is not extensively available in the public domain, the following table summarizes the activities of structurally related ent-kaurane diterpenoids to highlight the potential of this scaffold.
| Compound Class | Example Compound | Biological Activity | IC₅₀ / Activity | Reference |
| ent-Kaurane Diterpenoids | Oridonin | Anticancer (Human tumor cell lines) | Varies by cell line | [6] |
| ent-Kaurane Diterpenoids | Eriocalyxin B | Anticancer (Human tumor cell lines) | Varies by cell line | [6] |
| ent-Kaurane Diterpenoids | Annoglabasin A | Bioactive Diterpene | Not specified | [7] |
| ent-Kaurane Dimer | Annomosin A | Bioactive Diterpene | Not specified | [7] |
| ent-Kaurane-type Diterpenoids | Compounds 16, 17, 18 | Anticancer (HepG2, NSCLC-H292, SNU-1040) | SI values: 161.06, 47.80, 128.20 | [6] |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for the modification of hydroxyl groups on steroid and terpenoid scaffolds. These serve as a starting point for the derivatization of this compound.
Protocol 1: General Procedure for Esterification of this compound
This protocol describes the synthesis of ester derivatives at the hydroxyl groups. Selective protection of one hydroxyl group may be necessary to achieve regioselectivity.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired Acid Chloride or Anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or pyridine (2-4 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired ester derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: General Procedure for Ether Synthesis via Williamson Ether Synthesis
This protocol outlines the formation of ether derivatives.
Materials:
-
This compound
-
Anhydrous THF or Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Desired Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)
-
Saturated Ammonium Chloride solution
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a stirred suspension of NaH (2-4 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Add deionized water and extract the mixture with Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ether derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Mandatory Visualizations
Experimental Workflow for Derivatization and Screening
Caption: A generalized workflow for the development of this compound derivatives.
Potential Signaling Pathways for Modulation
Given the known anticancer and anti-inflammatory properties of kaurane diterpenoids, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and inflammation.
Caption: Potential modulation of NF-κB and PI3K/Akt pathways by this compound derivatives.
Concluding Remarks
This compound presents a valuable and underexplored scaffold for the development of new therapeutic agents. Its chemical structure is amenable to a variety of modifications, allowing for the creation of a diverse library of compounds for biological screening. The protocols and pathways outlined in this document provide a foundational framework for initiating a medicinal chemistry program centered on this promising natural product. Further research is warranted to synthesize and evaluate a range of this compound derivatives to unlock their full therapeutic potential.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. This compound (Kaurane-2β,16-diol) | MCE [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Vivo Animal Models for Testing the Efficacy of Kaurane Diterpenoids: Application Notes and Protocols
Disclaimer: To date, specific in vivo efficacy studies for 2,16-Kauranediol are not available in the public domain. The following application notes and protocols are based on structurally related and well-studied ent-kaurane diterpenoids, namely Oridonin for anti-cancer applications and Kaurenoic Acid for anti-inflammatory applications. These protocols can serve as a foundational guide for designing in vivo studies for this compound.
I. Anti-Cancer Efficacy Testing Using Oridonin as a Model Compound
Oridonin, an ent-kaurane diterpenoid isolated from Rabdosia rubescens, has demonstrated significant anti-tumor effects in various in vitro and in vivo models.[1] It is known to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through the modulation of multiple signaling pathways.[2][3][4]
Data Presentation: In Vivo Efficacy of Oridonin in Xenograft Models
| Parameter | Study Details | Reference |
| Animal Model | Nude mice bearing HT29 human colorectal carcinoma cell xenografts | [1] |
| Treatment | Oridonin (10, 15, 20 mg/kg body weight) | [1] |
| Administration | Intraperitoneal injection, daily for 12 days | [1] |
| Efficacy Endpoint | Tumor growth inhibition | [1] |
| Results | Significant reduction in tumor growth at 15 and 20 mg/kg doses. Relative tumor inhibition of 27.35% (15 mg/kg) and 53.19% (20 mg/kg). | [1] |
| Animal Model | Nude mice bearing B16 murine melanoma cell xenografts | [4] |
| Treatment | Oridonin (20 mg/kg) | [4] |
| Administration | Intraperitoneal injection | [4] |
| Efficacy Endpoint | Tumor growth reduction | [4] |
| Results | 45.9% reduction in tumor growth. | [4] |
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol describes the evaluation of the anti-tumor efficacy of an ent-kaurane diterpenoid, using Oridonin as an example, in a subcutaneous xenograft model.
1. Cell Culture and Animal Husbandry:
- Human cancer cell lines (e.g., HT29 colorectal carcinoma, CAL27 oral squamous cell carcinoma) are cultured in appropriate media and conditions.[1][5]
- Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.[1][5]
2. Tumor Cell Implantation:
- Harvest cancer cells during the logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject a specific number of cells (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the right flank of each mouse.[1][5]
3. Animal Grouping and Treatment:
- Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the vehicle (e.g., 0.9% saline, DMSO/saline mixture) following the same schedule as the treatment groups.
- Treatment Groups: Administer the test compound (e.g., Oridonin) at various doses (e.g., 10, 15, 20 mg/kg) via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 12-21 days).[1][5]
- Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent relevant to the cancer type.
4. Efficacy Evaluation:
- Measure tumor dimensions (length and width) with a caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
5. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
Visualization: Experimental Workflow and Signaling Pathway
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2,16-Kauranediol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of 2,16-Kauranediol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My initial reduction of the C-19 carboxylic acid on the kaurane skeleton is incomplete, resulting in a low yield of the corresponding alcohol. What are the possible causes and solutions?
Answer: Incomplete reduction of the C-19 carboxylic acid is a common issue. The primary causes are often related to the choice of reducing agent, reaction conditions, or the purity of the starting material.
-
Choice of Reducing Agent: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, its reactivity can be hampered by poor solubility or degradation.
-
Troubleshooting:
-
Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.
-
Consider using a different solvent system to improve the solubility of the kaurane substrate, such as a mixture of THF and diethyl ether.
-
Alternatively, conversion of the carboxylic acid to a methyl ester followed by reduction with LiAlH₄ can sometimes proceed more cleanly and with higher yield.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the LiAlH₄.
-
The reaction may require elevated temperatures (refluxing THF) to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
-
Purity of Starting Material: Impurities in the starting ent-kaurenoic acid can interfere with the reduction.
-
Troubleshooting: Purify the starting material by column chromatography or recrystallization before proceeding with the reduction.
-
Question 2: The hydroxylation at the C-2 position of the kaurane ring is not occurring or is resulting in a mixture of products. How can I improve the regioselectivity and yield of this step?
Answer: Achieving regioselective hydroxylation on a complex scaffold like the kaurane skeleton can be challenging. The outcome is highly dependent on the chosen methodology and the steric and electronic properties of the substrate.
-
Directed C-H Oxidation: For selective hydroxylation, directed C-H oxidation methods are often employed.[1] However, the directing group's position and the reaction conditions are critical.
-
Troubleshooting:
-
-
Microbial Transformation: Biotransformation using specific microorganisms can offer high regioselectivity for hydroxylation. For instance, Cephalosporium aphidicola has been used to hydroxylate kaurane derivatives.[2]
-
Troubleshooting:
-
The yield and selectivity of microbial transformations are highly dependent on the microbial strain, culture conditions (media composition, pH, temperature), and incubation time. Optimization of these parameters is often necessary.
-
Substrate loading is also a critical factor; high concentrations can be toxic to the microorganisms.
-
-
Question 3: I am observing the formation of multiple spots on my TLC plate after the C-16 hydroxylation step, suggesting a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The stereoselectivity of the hydroxylation at C-16 is influenced by the reagent's approach to the double bond of the precursor, ent-kaur-16-ene.
-
Hydroboration-Oxidation: This is a common method to introduce a hydroxyl group with anti-Markovnikov selectivity. The stereochemical outcome is dictated by the steric hindrance around the double bond.
-
Troubleshooting:
-
The choice of borane reagent is critical. For higher stereoselectivity, bulkier borane reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can be used to favor attack from the less hindered face.
-
Reaction temperature can also influence selectivity. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance the stereoselectivity.
-
-
-
Epoxidation followed by Reductive Opening: An alternative two-step process involves epoxidation of the double bond followed by regioselective reductive opening of the epoxide.
-
Troubleshooting:
-
The choice of epoxidizing agent (e.g., m-CPBA) and subsequent reducing agent (e.g., LiAlH₄) will determine the final stereochemistry. Careful selection based on literature precedents for similar systems is advised.
-
-
Question 4: The purification of the final this compound is difficult, and I am struggling to separate it from byproducts and diastereomers. What purification strategies are recommended?
Answer: The purification of diols, especially diastereomeric mixtures, can be challenging due to their similar polarities.
-
Column Chromatography:
-
Troubleshooting:
-
Use a high-resolution silica gel (230-400 mesh) for better separation.[2]
-
Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). A slow elution rate can improve resolution.
-
If separation is still difficult, consider derivatization of the diol to less polar acetonide or silyl ether derivatives, which may be easier to separate. The protecting groups can then be removed in a subsequent step.
-
-
-
Recrystallization:
-
Troubleshooting:
-
If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and separation of diastereomers. Experiment with different solvent mixtures to find the optimal conditions.
-
-
Experimental Protocols
A plausible synthetic route for this compound starting from ent-kaur-16-en-19-oic acid is outlined below.
Step 1: Reduction of ent-kaur-16-en-19-oic acid to ent-kaur-16-en-19-ol
-
To a stirred solution of ent-kaur-16-en-19-oic acid (1.0 g, 3.3 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (0.25 g, 6.6 mmol) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).
-
Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (0.25 mL), 15% aqueous NaOH (0.25 mL), and water (0.75 mL).
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford ent-kaur-16-en-19-ol.
Step 2: Hydroxylation of ent-kaur-16-en-19-ol at C-16 to yield ent-kauran-16,19-diol
-
To a solution of ent-kaur-16-en-19-ol (0.5 g, 1.73 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (2.6 mL, 2.6 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Cool the mixture to 0 °C and slowly add water (1 mL), followed by 3 M aqueous NaOH (1 mL) and 30% hydrogen peroxide (1 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield ent-kauran-16,19-diol.
Step 3: Regioselective Hydroxylation at C-2 to yield this compound
This step is challenging and may require specialized methods. A potential approach involves a directed C-H oxidation.
-
Protect the hydroxyl groups at C-16 and C-19 as silyl ethers (e.g., using TBSCl and imidazole).
-
Introduce a directing group that can facilitate hydroxylation at C-2. This might involve the temporary installation of a group at a nearby position that can direct an oxidant to the C-2 position.
-
Perform the directed hydroxylation using an appropriate catalyst and oxidant system (e.g., a palladium catalyst with an oxidizing agent).
-
Remove the directing group and the silyl protecting groups (e.g., using TBAF) to yield this compound.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of ent-kauran-16,19-diol
| Parameter | Standard Protocol | Optimized Protocol |
| Step 1: Reduction | ||
| Reducing Agent | LiAlH₄ | LiAlH₄ |
| Solvent | THF | THF |
| Temperature | Reflux | Reflux |
| Time | 4 h | 6 h (or until completion by TLC) |
| Yield | ~70% | >90% |
| Step 2: Hydroxylation | ||
| Reagent | BH₃·THF | 9-BBN |
| Solvent | THF | THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Time | 6 h | 12 h |
| Yield | ~60% | ~80% |
Visualizations
References
Improving the resolution of 2,16-Kauranediol in reverse-phase HPLC.
Technical Support Center: 2,16-Kauranediol Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to analyze using standard RP-HPLC with UV detection?
A1: this compound is a kaurane diterpene, a class of natural products known for their complex structures and potential biological activities. The primary challenge in its analysis lies in its chemical structure. Like many terpenoids, it lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[1][2][3] Standard HPLC systems rely on UV-Vis detectors, which are ineffective for compounds that do not absorb light.[2] This necessitates the use of alternative detection methods or chemical modification to make the molecule detectable.
Q2: What are the recommended alternative detectors for analyzing non-chromophoric compounds like this compound?
A2: For non-chromophoric compounds, "universal" detectors that do not depend on the analyte's optical properties are recommended. The most common and effective options are:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is suitable for all compounds that are less volatile than the mobile phase.[1][3]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a charge to the resulting analyte particles, which is measured by an electrometer.[4][5] CAD is known for its high sensitivity and consistent response for non-volatile analytes.[4][6]
-
Mass Spectrometry (MS): An MS detector provides high sensitivity and specificity and can confirm the molecular weight of the analyte, offering a high degree of confidence in peak identification.
Q3: What is derivatization, and how can it help in the analysis of this compound?
A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[7][8] For this compound, which has two hydroxyl (-OH) groups, derivatization involves reacting these groups with a reagent to attach a UV-absorbing tag (a chromophore).[7][9] This allows the resulting derivative to be easily detected by a standard UV-Vis detector, significantly enhancing detection sensitivity.[8][9]
Troubleshooting Guide: Improving Resolution
This guide addresses common issues encountered when developing a separation method for this compound.
Problem 1: I cannot detect a peak for this compound.
| Potential Cause | Solution |
| Inappropriate Detector | As a non-chromophoric compound, this compound is nearly invisible to standard UV-Vis detectors. Solution: Use a universal detector like an ELSD, CAD, or MS.[1][2][4] |
| Lack of Derivatization | If using a UV-Vis detector, the analyte must be derivatized. Solution: Implement a pre-column derivatization protocol to attach a UV-active label to the hydroxyl groups of the diol. (See Experimental Protocol 2). |
| Analyte is Volatile | If using an ELSD or CAD, the analyte must be less volatile than the mobile phase. While unlikely for this compound, ensure the detector's evaporation temperature is not excessively high. Solution: Optimize the detector's drift tube temperature. Start at a lower temperature (e.g., 40-50°C) and gradually increase it. |
Problem 2: The peak for this compound is co-eluting (overlapping) with an impurity or another compound.
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to water is critical for achieving good resolution in reversed-phase chromatography.[10] |
| Incorrect Organic Modifier | Acetonitrile and methanol have different selectivities. One may provide better resolution than the other for specific analytes. |
| Inappropriate Stationary Phase | The column chemistry significantly impacts selectivity. A standard C18 column may not be optimal for all separations. |
| Temperature Effects | Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity. |
Table 1: Effect of Acetonitrile Concentration on Resolution (Example Data)
| % Acetonitrile (in Water) | Retention Time (min) | Resolution (Rs) between this compound and Impurity |
|---|---|---|
| 70% | 12.5 | 0.8 (Co-eluting) |
| 65% | 15.8 | 1.3 (Partial Separation) |
| 60% | 19.2 | 1.8 (Good Separation) |
| 55% | 24.1 | 2.1 (Excellent Separation) |
Note: A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing poor peak resolution in your HPLC analysis.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Experimental Protocols
Protocol 1: RP-HPLC Method using Charged Aerosol Detection (CAD)
This protocol describes a direct analysis method without derivatization.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 40°C.
-
Gas: Nitrogen, pressure as per manufacturer's recommendation.
-
Data Collection Rate: 10 Hz.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column clogging.[11]
-
Protocol 2: Pre-Column Derivatization for UV Detection
This protocol uses benzoyl chloride to attach a UV-active benzoyl group to the hydroxyl functions of the diol.
-
Reagents and Materials:
-
This compound sample/standard.
-
Anhydrous Pyridine.
-
Benzoyl Chloride.
-
Dichloromethane (DCM).
-
5% Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Nitrogen gas supply.
-
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 1 mL of anhydrous pyridine in a clean, dry vial.
-
Add 50 µL of benzoyl chloride to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Quench the reaction by adding 2 mL of water.
-
Extract the product with 3 x 2 mL of DCM.
-
Combine the organic layers and wash sequentially with 2 mL of 5% HCl, 2 mL of water, and 2 mL of saturated NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of mobile phase for HPLC analysis.
-
-
HPLC Conditions for Derivatized Sample:
-
Detector: UV-Vis Detector set to ~230 nm (wavelength for benzoyl chromophore).
-
Use the same column and mobile phase conditions as in Protocol 1, adjusting the gradient as necessary to achieve optimal separation of the derivatized product.
-
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. peakscientific.com [peakscientific.com]
- 4. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Derivatization in HPLC - HTA [hta-it.com]
- 8. journalajacr.com [journalajacr.com]
- 9. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. uhplcs.com [uhplcs.com]
Addressing solubility issues of 2,16-Kauranediol in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with 2,16-Kauranediol in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a type of kaurane diterpene, a class of natural products.[1][2] Its difficulty in dissolving in water-based solutions stems from its chemical structure, which is largely hydrophobic (water-repelling). A key indicator of this is its calculated XLogP3 value of 4.4, which signifies high lipophilicity.[1] This characteristic means it preferentially dissolves in lipids or non-polar solvents over aqueous media like buffers.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most effective strategies involve using solubility-enhancing excipients or specific preparation techniques. The three primary methods are:
-
Co-solvents: Using a water-miscible organic solvent to create a concentrated stock solution before diluting it into the aqueous buffer.[3][4][5]
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.[6][7][8]
-
Surfactants: Using surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that enclose the compound and carry it into the solution.[9][10][11]
Q3: Can I use heat or sonication to help dissolve this compound?
A3: Gentle warming and sonication can aid in the dissolution process by providing the energy needed to break the crystal lattice of the solid compound. However, caution is advised. Excessive heat may lead to the degradation of this compound. It is recommended to use the lowest effective temperature for the shortest possible duration and to subsequently verify the integrity of the compound if it has been subjected to significant energy input.
Q4: Will adjusting the pH of my buffer improve the solubility of this compound?
A4: Adjusting pH is most effective for compounds that are weakly acidic or basic.[3][10] this compound is a neutral molecule with two hydroxyl (-OH) groups that do not readily ionize. Therefore, altering the pH of the buffer is unlikely to have a significant impact on its intrinsic solubility.
Section 2: Troubleshooting Guides
Problem: The compound precipitates out of solution when my organic stock is added to the aqueous buffer.
Question: I successfully dissolved this compound in DMSO to make a 10 mM stock solution. However, when I dilute it into my cell culture medium to a final concentration of 10 µM, a cloudy precipitate forms. How can I prevent this?
Answer: This is a common issue known as "crashing out," which occurs when the final concentration of the organic co-solvent is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Here are three effective strategies to overcome this:
-
Optimize Co-Solvent Concentration: The simplest approach is to ensure the final concentration of the co-solvent is sufficient to maintain solubility. This is often a balancing act, as high solvent concentrations can be toxic in biological assays.
-
Action: Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1% DMSO or ethanol) to find the lowest level that prevents precipitation while remaining compatible with your experimental system. Always include a vehicle control (buffer + co-solvent) in your experiments.
-
-
Utilize Cyclodextrins: Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic compounds without the need for organic solvents in the final solution.[6][8][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Action: Prepare a this compound:HP-β-CD complex. This can be done by co-dissolving the compound and a molar excess of HP-β-CD in a solvent like ethanol, then removing the solvent. The resulting solid complex can then be directly dissolved in your aqueous buffer. See Protocol 2 for a detailed method.
-
-
Employ Surfactants: A biocompatible, non-ionic surfactant like Polysorbate 80 (Tween 80) can be used to create a stable micellar solution.[9][11]
-
Action: Prepare your aqueous buffer containing Polysorbate 80 at a concentration above its CMC (the CMC for Polysorbate 80 in water is ~0.012 mg/mL). Add your concentrated organic stock of this compound to this surfactant-containing buffer while vortexing. The surfactants will form micelles that encapsulate the compound, preventing precipitation.
-
Visual Guide: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting the dissolution of this compound.
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₄O₂ | [1] |
| Molecular Weight | 306.5 g/mol | [1] |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors| 2 |[1] |
Table 2: Comparison of Common Solubilization Strategies
| Method | Mechanism of Action | Advantages | Disadvantages | Typical Final Conc. |
|---|---|---|---|---|
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic solutes.[4][5] | Simple to prepare; effective for creating stock solutions. | Potential for solvent toxicity in biological systems; may alter protein conformation. | < 1% (Assay Dependent) |
| Cyclodextrins | Forms a host-guest inclusion complex, with the hydrophobic drug inside its cavity and a hydrophilic exterior.[6][7] | High biocompatibility; can create solvent-free final solutions; enhances stability.[7] | Higher cost; requires specific complexation protocol; may alter drug bioavailability. | 1-10% w/v |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug in their core, allowing dispersion in aqueous media.[9][11] | Highly effective at increasing apparent solubility; well-established method. | Can interfere with certain assays; potential for cell lysis at high concentrations. | > CMC (e.g., 0.01-0.1%) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO) or 200-proof ethanol, vortex mixer, precision balance, appropriate vials.
-
Methodology:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if needed.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution in tightly sealed vials, protected from light, and at an appropriate temperature (e.g., -20°C or -80°C) for long-term storage.
-
When diluting into your aqueous buffer, add the stock solution dropwise to the buffer while continuously stirring or vortexing to minimize localized high concentrations that can cause precipitation.
-
Protocol 2: Solubility Enhancement using Cyclodextrins (Inclusion Complex Formation)
This protocol is adapted from methods used for other poorly soluble diterpenes.[13][14]
-
Objective: To prepare a solid, water-soluble complex of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, ethanol or acetone, rotary evaporator or vacuum desiccator. A typical molar ratio is 1:2 (Drug:Cyclodextrin), but this may require optimization.
-
Methodology:
-
Dissolve this compound in a minimal volume of ethanol (or another suitable volatile organic solvent).
-
In a separate container, dissolve a molar excess of HP-β-CD in the same solvent.
-
Combine the two solutions and stir for 1-2 hours at room temperature to allow for complex formation.
-
Remove the organic solvent completely using a rotary evaporator or by drying under a high vacuum. This will yield a white, amorphous powder.
-
This powder is the this compound:HP-β-CD complex, which should now be freely soluble in aqueous buffers.
-
Dissolve the complex powder directly into your desired buffer to the target concentration. Filter the final solution through a 0.22 µm filter to sterilize and remove any potential non-complexed aggregates.
-
Visual Guide: Cyclodextrin Inclusion Complex Mechanism
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
References
- 1. echemi.com [echemi.com]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. US6960300B2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 14. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
Stability testing and degradation product analysis of 2,16-Kauranediol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,16-Kauranediol. The information is designed to address specific issues that may be encountered during stability testing and degradation product analysis.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound under forced degradation conditions?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its intrinsic stability.[1][2] For this compound, a tetracyclic diterpenoid with hydroxyl groups at the C-2 and C-16 positions, the primary degradation pathways are expected to involve:
-
Oxidation: The secondary hydroxyl group at C-2 and the tertiary hydroxyl group at C-16 are susceptible to oxidation. This can lead to the formation of the corresponding ketones, 2-keto-16-hydroxy-kaurane and 2-hydroxy-16-keto-kaurane, respectively. Further oxidation could potentially lead to ring cleavage.
-
Dehydration: Under acidic and/or high-temperature conditions, dehydration involving the hydroxyl groups can occur, leading to the formation of alkenes. The tertiary hydroxyl at C-16 is particularly prone to elimination.
-
Acid-Catalyzed Rearrangement: The kaurane skeleton is known to undergo rearrangement under acidic conditions, potentially leading to the formation of isomeric structures.
2. What are the recommended starting conditions for a forced degradation study of this compound?
The following table outlines recommended starting conditions for a forced degradation study of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Dehydration products, skeletal rearrangement isomers |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours | Minimal degradation expected, potential for epimerization |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 48 hours | 2-keto-16-hydroxy-kaurane, 2-hydroxy-16-keto-kaurane |
| Thermal | Dry Heat | 80 °C | 48 - 96 hours | Dehydration products |
| Photostability | ICH Q1B conditions | 25 °C | As per guidelines | Minimal degradation expected unless chromophores are present |
3. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven.
-
-
Incubation: Incubate the solutions and the solid sample under the conditions specified in the FAQ section.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is present in the degradation products)
-
Injection Volume: 10 µL
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | The basic nature of some degradation products can interact with residual silanol groups on the C18 column, causing peak tailing. Solution: Add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting. Solution: Dilute the sample and re-inject. |
| Mismatched Injection Solvent | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. Solution: Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
Issue 2: Co-elution of Degradation Products
| Potential Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | The initial gradient may not be optimal for separating structurally similar degradation products. Solution: Modify the gradient profile. A shallower gradient or a longer run time can improve separation. |
| Inappropriate Mobile Phase pH | The ionization state of the analytes can affect their retention. Solution: Adjust the pH of the aqueous mobile phase. For acidic or basic degradation products, a change in pH can significantly alter their retention times. |
| Wrong Column Chemistry | A standard C18 column may not be suitable for separating all degradation products. Solution: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms. |
Issue 3: Difficulty in Identifying Degradation Products by MS
| Potential Cause | Troubleshooting Step |
| Poor Ionization | This compound and its degradation products may not ionize efficiently under standard ESI conditions. Solution: Optimize the MS source parameters. Try different ionization modes (positive and negative) and consider using an APCI source, which can be more effective for less polar compounds. |
| In-source Fragmentation | The molecule may be fragmenting in the ion source, making it difficult to identify the molecular ion. Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. |
| Isomeric Degradation Products | Isomers will have the same mass and cannot be distinguished by MS alone. Solution: Rely on chromatographic separation. If isomers co-elute, further method development is required. Tandem MS (MS/MS) can sometimes provide fragment ions that differentiate isomers. |
Visualizations
Caption: Workflow for the stability testing and degradation product analysis of this compound.
Caption: A logical troubleshooting workflow for common HPLC issues encountered during analysis.
References
Technical Support Center: Optimizing Cell Culture Conditions for 2,16-Kauranediol Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for cytotoxicity studies of 2,16-Kauranediol.
Frequently Asked Questions (FAQs)
1. What is the recommended starting cell seeding density for a cytotoxicity assay?
Optimizing cell seeding density is critical for reliable and reproducible results.[1][2][3] A suboptimal density can lead to issues like nutrient depletion or altered cellular metabolism, which can affect the accuracy of the assay.[1][3][4] It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line. This typically involves seeding cells at various densities and monitoring their growth over the experimental period to identify a density that allows for exponential growth throughout the assay.[2]
2. Which solvent should I use to dissolve this compound, and what is the maximum concentration I can use?
This compound, as a diterpene, is likely poorly soluble in water. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetone are commonly used to dissolve such compounds.[5][6][7] It is crucial to determine the maximum solvent concentration that does not affect cell viability, as the solvent itself can be cytotoxic at higher concentrations.[6][7] A solvent toxicity test should be performed by treating cells with a range of solvent concentrations (e.g., 0.1% to 2% v/v) and measuring cell viability.[7] Generally, the final solvent concentration in the culture medium should be kept as low as possible, ideally below 0.5%.[7]
3. How long should I incubate the cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action.[8][9] Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[8][10] Shorter incubation times may not be sufficient to observe a cytotoxic effect, while longer times might lead to secondary effects not directly related to the compound's toxicity.[9][11] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate incubation period.[11]
4. What is the role of serum in the culture medium during the cytotoxicity assay?
Serum provides essential growth factors for cell proliferation. However, serum proteins can sometimes interact with the test compound, potentially reducing its bioavailability and affecting the experimental outcome.[12] Some protocols recommend reducing the serum concentration or using serum-free media during the compound treatment period.[12][13][14] The effect of serum concentration should be evaluated for your specific cell line and compound.[12]
5. What controls are necessary for a reliable cytotoxicity study?
Including proper controls is essential for the correct interpretation of cytotoxicity data. The following controls should be included in your experimental setup:
-
Untreated Control: Cells cultured in medium without the test compound or solvent. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound. This helps to assess the effect of the solvent on cell viability.[10]
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Medium Blank: Wells containing only culture medium without cells to measure the background absorbance or fluorescence.
Troubleshooting Guides
Common Issues in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.[15][16] |
| "Edge effect" in multi-well plates due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[16] | |
| Low Absorbance/Fluorescence Signal | Low cell density. | Optimize and increase the initial cell seeding density.[15] |
| Insufficient incubation time with the assay reagent. | Increase the incubation time with the assay reagent as recommended by the manufacturer's protocol. | |
| Incorrect wavelength settings on the plate reader. | Ensure the plate reader is set to the correct excitation and emission wavelengths for the specific assay. | |
| High Background Signal | Contamination of the culture medium. | Use fresh, sterile medium and practice strict aseptic techniques.[17] |
| Phenol red or serum in the medium interfering with the assay. | Use phenol red-free medium and/or serum-free medium during the final incubation step with the assay reagent. | |
| The test compound interferes with the assay reagent. | Run a cell-free control with the compound and the assay reagent to check for direct interaction.[16] | |
| Inconsistent Results Between Experiments | Variation in cell health or passage number. | Use cells within a consistent and low passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.[1] |
| Different lots of reagents (e.g., serum, media). | Use reagents from the same lot for a set of experiments to minimize variability.[1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[18]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[5]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[21][22][23]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include untreated and positive controls.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[24]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[24]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[24]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[24]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[25]
-
Add 400 µL of 1X Binding Buffer to each tube.[24]
-
Analyze the samples promptly using a flow cytometer.[24] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[21]
Visualizations
Caption: Experimental workflow for this compound cytotoxicity studies.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity assay results.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. scielo.br [scielo.br]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. d-nb.info [d-nb.info]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youtube.com [youtube.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting poor reproducibility in 2,16-Kauranediol bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,16-Kauranediol in bioassays. The information is designed to address common challenges and improve the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our anti-inflammatory assay results with this compound between experiments. What are the potential causes and solutions?
A1: High variability is a common issue in cell-based assays, especially with natural products. Several factors can contribute to this:
-
Cell-Based Variability:
-
Cell Passage Number: Using cells with high passage numbers can lead to inconsistent responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding can significantly impact results. Ensure precise and uniform cell seeding across all wells and plates.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to stimuli and treatments. Regularly test your cell cultures for mycoplasma contamination.
-
-
Reagent and Compound Variability:
-
Lipopolysaccharide (LPS) Activity: The potency of LPS can vary between lots and preparations. It is crucial to test each new lot of LPS to determine the optimal concentration for stimulation.
-
Compound Stability and Solubility: this compound, as a diterpenoid, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells across all treatments. Precipitation of the compound can lead to inconsistent results.
-
-
Assay-Specific Factors:
-
Incubation Times: Adhere strictly to optimized incubation times for both the compound treatment and the inflammatory stimulus.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Q2: The observed anti-inflammatory effect of this compound is weaker than expected. How can we troubleshoot this?
A2: If the potency of this compound appears low, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive readout or a different assay system.
-
Mechanism of Action: this compound may act on specific signaling pathways that are not optimally activated or measured in your current assay. For instance, its primary effect might be on the NF-κB pathway, so assays measuring downstream targets of this pathway would be most relevant.[1]
-
Dose-Response and Time-Course: It is essential to perform a comprehensive dose-response and time-course experiment to identify the optimal concentration and treatment duration for observing the maximum effect.
Q3: We are observing significant cytotoxicity at concentrations where we expect to see anti-inflammatory activity. How can we address this?
A3: Cytotoxicity can mask the specific anti-inflammatory effects of a compound. Here’s how to approach this issue:
-
Determine the Cytotoxic Concentration (CC50): First, perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound is toxic to your cells.
-
Separate Anti-inflammatory and Cytotoxic Effects: Conduct your anti-inflammatory assays at non-toxic concentrations (ideally well below the CC50).
-
Select a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of certain compounds. If possible, test the compound in a different relevant cell line.
-
Consider the Mechanism: Some ent-kaurane diterpenoids are known to induce apoptosis.[2] If cytotoxicity is unavoidable at effective concentrations, it may be an inherent property of the compound's mechanism of action in that specific cell type.
Troubleshooting Guides
Guide 1: Inconsistent Nitric Oxide (NO) Production Inhibition
| Problem | Potential Cause | Troubleshooting Step |
| High background NO levels in unstimulated cells | Cell stress due to over-confluency or nutrient depletion. | Seed cells at a lower density; ensure fresh media is used. |
| Low or no NO production in LPS-stimulated cells | Inactive LPS; insensitive Griess reagent. | Test a new lot of LPS; prepare fresh Griess reagent. |
| Variable IC50 values for this compound | Inconsistent incubation times; compound precipitation. | Standardize all incubation periods; visually inspect wells for precipitation. |
Guide 2: Poor Reproducibility in Cytokine (e.g., TNF-α, IL-6) Measurements by ELISA
| Problem | Potential Cause | Troubleshooting Step |
| High coefficient of variation (%CV) between replicate wells | Pipetting inconsistency; improper plate washing. | Use a multichannel pipette for consistency; ensure thorough and consistent washing steps. |
| Low signal-to-noise ratio | Suboptimal antibody concentrations; insufficient incubation time. | Titrate primary and secondary antibodies; optimize incubation times for each step. |
| Edge effects on the plate | Uneven temperature or CO2 distribution in the incubator. | Use a water pan in the incubator for humidity; avoid using the outer wells of the plate. |
Quantitative Data Summary
| Compound Class | Bioassay | Cell Line | Reported IC50 / CC50 (µM) | Reference |
| ent-kaurane diterpenoids | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 2 - 10 | [1] |
| ent-kaurane diterpenoids | Cytotoxicity (various assays) | Various cancer cell lines | 0.47 - 7.0 | [3][4] |
| ent-kaurane diterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 4.21 (for Wallkaurane A) | [5] |
| ent-kaurane diterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV-2 cells | 7.3 - 15.6 | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages treated with this compound.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
- Remove the old media from the cells and replace it with fresh media containing the different concentrations of this compound.
- Include a vehicle control (media with the same final concentration of DMSO).
- Incubate the cells with the compound for 1-2 hours.
3. LPS Stimulation:
- After the pre-incubation with the compound, add LPS to the wells to a final concentration of 1 µg/mL.
- Include a negative control group of cells that are not treated with LPS.
- Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide (NO):
- After 24 hours, collect the cell culture supernatant.
- To 50 µL of supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
5. Measurement of Cytokines (e.g., TNF-α, IL-6):
- Use the collected cell culture supernatant.
- Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: MTT Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 macrophages.
1. Cell Seeding:
- Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.
3. MTT Assay:
- After 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm.
- Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound bioassay.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaurane diterpenes protect against apoptosis and inhibition of phagocytosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2,16-Kauranediol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 2,16-Kauranediol.
I. Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products. Like many diterpenoids, it is a lipophilic compound, which often translates to poor water solubility. This low aqueous solubility can be a significant hurdle for its absorption in the gastrointestinal tract following oral administration, leading to low and variable bioavailability and potentially limiting its therapeutic efficacy in in vivo studies.
2. What are the key physicochemical properties of this compound to consider?
While extensive experimental data for this compound is limited, we can infer its properties from available data and predictions for the kaurane diterpenoid class.
| Property | Predicted/Calculated Value for this compound or Kaurane Diterpenoids | Implication for Bioavailability |
| Molecular Weight | 306.5 g/mol [1] | Within the range for good oral absorption. |
| Lipophilicity (XLogP3) | 4.4[1] | Indicates a lipophilic nature, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Water Solubility | Predicted to be low for many kaurane diterpenoids, despite some in silico models suggesting otherwise.[2][3] | Low solubility is a primary factor limiting dissolution and subsequent absorption. |
| Gastrointestinal (GI) Absorption | In silico studies on a large set of kaurane diterpenoids predict high GI absorption for the majority (96.5%).[2][4] | Suggests that if the compound can be effectively dissolved in the GI tract, it has the potential for good absorption. |
3. What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility challenge:
-
Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, improve dissolution rate, and enhance absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gut, facilitating the dissolution and absorption of lipophilic drugs.
4. How do I choose the right animal model for in vivo bioavailability studies?
The choice of animal model is critical for obtaining relevant preclinical data. Common models for bioavailability studies include rats and mice due to their well-characterized physiology and ease of handling. Key considerations include:
-
Gastrointestinal Physiology: Similarities in GI tract pH, transit time, and enzymatic activity compared to humans.
-
Metabolism: The expression of metabolic enzymes (e.g., cytochrome P450s) that may be involved in the first-pass metabolism of this compound.
-
Practicality: Factors such as size, cost, and availability of validated disease models if the study is for efficacy testing.
5. What are the key pharmacokinetic parameters to measure in an in vivo study?
The primary pharmacokinetic parameters to assess the bioavailability of this compound are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
II. Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | Implement a solubility-enhancing formulation strategy such as nanoparticle encapsulation, cyclodextrin complexation, or a self-emulsifying drug delivery system (SEDDS). |
| Precipitation of the compound in the gastrointestinal tract. | For SEDDS, optimize the oil, surfactant, and co-surfactant ratio to ensure the formation of a stable emulsion upon dilution with GI fluids. For other formulations, consider the inclusion of precipitation inhibitors. |
| High first-pass metabolism. | While not yet determined for this compound, if suspected, consider co-administration with a known inhibitor of relevant metabolic enzymes (requires further investigation into its metabolic pathways) or explore alternative routes of administration (e.g., intravenous) to determine absolute bioavailability. |
| P-glycoprotein (P-gp) efflux. | Some natural compounds are substrates for P-gp, which pumps them back into the intestinal lumen. If suspected, in vitro Caco-2 cell permeability assays can be conducted. Co-administration with a P-gp inhibitor could be explored in vivo. |
Issue 2: Difficulty in Quantifying this compound in Biological Samples
| Potential Cause | Troubleshooting Step |
| Low plasma concentrations due to poor bioavailability. | Concentrate the plasma samples using solid-phase extraction (SPE) or liquid-liquid extraction prior to analysis. |
| Interference from endogenous plasma components. | Optimize the sample preparation method to effectively remove interfering substances. Develop a highly selective analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6] |
| Instability of the compound in biological matrix. | Investigate the stability of this compound in plasma at different temperatures and storage durations. Add stabilizers if necessary. |
III. Experimental Protocols
1. Protocol for Enhancing Solubility using Cyclodextrin Complexation
This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Method:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in distilled water.
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the suspension for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the un-complexed this compound.
-
Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD complex as a powder.
-
Characterize the complex for drug content and dissolution properties.
2. Protocol for In Vivo Oral Bioavailability Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Formulations:
-
Control Group: this compound suspension in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test Group: Enhanced formulation of this compound (e.g., cyclodextrin complex or nanoparticle formulation) reconstituted in water.
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated HPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
3. Analytical Method: HPLC for Quantification of Kaurane Diterpenoids
A general High-Performance Liquid Chromatography (HPLC) method for the analysis of kaurane-type diterpenes can be adapted for this compound.[7][8][9][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.
-
Sample Preparation: Plasma samples will require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to concentrate the analyte and remove interferences.
IV. Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
Caption: Potential signaling pathways modulated by ent-kaurane diterpenoids.[12][13][14]
References
- 1. echemi.com [echemi.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. A Group of ent-Kaurane Diterpenoids Inhibit Hedgehog Signaling and Induce Cilia Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Scalable purification strategies for 2,16-Kauranediol from complex mixtures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of 2,16-Kauranediol from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from plant material?
A1: The initial extraction of this compound, a diterpenoid, from plant sources typically involves maceration or Soxhlet extraction using organic solvents. Common solvents include methanol, ethanol, or a mixture of chloroform and methanol. The choice of solvent depends on the polarity of the target compound and the desire to minimize the co-extraction of interfering substances.[1][2][3] Following extraction, a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), is often employed to enrich the diterpenoid fraction before chromatographic purification.[4][5]
Q2: My this compound yield is consistently low after column chromatography. What are the potential causes and solutions?
A2: Low yield is a common issue in natural product purification. Several factors could be responsible:
-
Irreversible Adsorption: this compound might be irreversibly adsorbing to the stationary phase, especially if using silica gel with highly active sites.
-
Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase. Alternatively, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18).[2]
-
-
Compound Degradation: The compound may be sensitive to acidic or basic conditions on the column.
-
Solution: Use a neutral stationary phase and buffer the mobile phase to a pH where the compound is stable.
-
-
Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution) to ensure all the compound is eluted.[2]
-
-
Co-elution with Impurities: If the compound of interest co-elutes with a much more abundant impurity, it can appear as a low yield after purification of the mixed fraction.
Q3: I am observing significant peak tailing during the HPLC purification of this compound. How can I improve the peak shape?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.
-
Acidic Silanols: Free silanol groups on the silica backbone of C18 columns can interact with polar functional groups on this compound.
-
Solution: Use an end-capped C18 column or add a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to a value where this compound is in a single, non-ionized form.
-
Q4: How can I effectively remove chlorophyll and other pigments from my initial plant extract?
A4: Chlorophyll and other pigments are common impurities that can interfere with purification.
-
Liquid-Liquid Partitioning: Partition the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol/water). The pigments will preferentially move to the non-polar layer, while the more polar this compound will remain in the polar layer.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The pigments will have a strong affinity for the C18 sorbent, allowing the less retained this compound to be washed out with a moderately polar solvent.
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments. However, be cautious as it can also adsorb your target compound. A preliminary test with a small sample is recommended to determine the optimal charcoal amount and contact time.
Q5: What are the advantages of using Counter-Current Chromatography (CCC) for purifying this compound?
A5: Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional liquid-solid chromatography for the purification of natural products like this compound:
-
No Irreversible Adsorption: Since there is no solid stationary phase, sample loss due to irreversible adsorption is eliminated, leading to high recovery of the target compound.[6][7]
-
High Sample Loading Capacity: CCC systems can often handle larger sample loads compared to preparative HPLC columns of a similar size, making it suitable for scalable purification.
-
Reduced Solvent Consumption: The solvent systems are recycled, leading to lower solvent consumption and reduced costs.[6][7]
-
Minimal Sample Denaturation: The gentle nature of the technique minimizes the risk of sample degradation.[6][7]
Troubleshooting Guides
Issue 1: Co-elution of Structurally Similar Diterpenoids
Symptoms:
-
Broad or shouldered peaks in the chromatogram.
-
Fractions containing this compound are still impure with compounds of similar polarity after initial chromatography.
-
Mass spectrometry data of the "pure" fraction shows multiple compounds with similar fragmentation patterns.
Possible Causes:
-
Insufficient resolution of the chromatographic system.
-
Presence of isomers or closely related diterpenoids in the crude extract.
Troubleshooting Steps:
Caption: Troubleshooting workflow for co-eluting impurities.
Issue 2: Compound Precipitation in the Chromatography System
Symptoms:
-
Sudden increase in backpressure.
-
Visible precipitate at the column inlet or in the tubing.
-
Poor peak shape and low recovery.
Possible Causes:
-
The sample is not fully dissolved in the mobile phase.
-
The solvent used to dissolve the sample is much stronger than the mobile phase, causing the compound to precipitate upon injection.
-
The concentration of the sample is too high.
Troubleshooting Steps:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for Diterpenoids
| Technique | Stationary Phase | Mobile Phase Example (for Diterpenoids) | Throughput | Purity Achieved | Yield | Reference |
| Open Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | Low | Moderate | Variable, often low | [2][4] |
| Preparative HPLC (RP) | C18 | Acetonitrile:Water Gradient | Moderate | >95% | Good | [4] |
| Counter-Current Chromatography (CCC) | Liquid (Two-phase system) | Heptane:Ethyl Acetate:Methanol:Water | High | >95% | Excellent | [6][7] |
| Solid-Phase Extraction (SPE) | C18 or Silica | Step gradient of Methanol in Water | High (for enrichment) | Low (enrichment step) | High | [4][5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound
Objective: To enrich the this compound content from a crude plant extract and remove highly non-polar and polar impurities.
Materials:
-
Crude plant extract
-
C18 SPE cartridge (appropriate size for the sample amount)
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water (final methanol concentration should be low enough to ensure retention, typically <10%). Load the sample onto the conditioned cartridge.
-
Washing Step 1 (Polar Impurities): Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities like sugars and salts.
-
Washing Step 2 (Non-polar Impurities): Wash the cartridge with 2-3 column volumes of a low percentage of methanol in water (e.g., 20-40% methanol). This will elute some of the more polar impurities.
-
Elution of this compound: Elute the enriched this compound fraction with a higher concentration of methanol (e.g., 70-90% methanol).
-
Final Wash (Highly Non-polar Impurities): Wash the cartridge with 100% methanol or a stronger organic solvent to remove highly non-polar compounds like chlorophylls and lipids.
-
Analysis: Analyze the collected fractions by TLC or HPLC to determine which fraction contains the highest concentration of this compound.
Protocol 2: Preparative HPLC for Final Purification of this compound
Objective: To obtain high-purity this compound from an enriched fraction.
Materials:
-
Enriched this compound fraction from SPE or other preliminary purification.
-
HPLC-grade acetonitrile and water.
-
Preparative C18 HPLC column.
-
Preparative HPLC system with a fraction collector.
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase (e.g., 50% acetonitrile in water) until a stable baseline is achieved.
-
Method Development (Analytical Scale): Develop an optimized separation method on an analytical HPLC system first to determine the ideal gradient. A typical gradient for diterpenoids might be from 50% to 95% acetonitrile over 30-40 minutes.
-
Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and start the gradient run.
-
Fraction Collection: Collect fractions based on the elution time of the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Nanoparticles Using Plant Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 6. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing degradation of 2,16-Kauranediol during storage and handling.
This technical support center provides guidance on the proper storage and handling of 2,16-Kauranediol to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Issues with this compound
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity or potency | Degradation of this compound due to improper storage conditions (e.g., exposure to heat, light, or acidic/basic contaminants). | 1. Verify storage conditions against recommended guidelines (see FAQs). 2. Analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, procure a new, verified batch of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram with a reference standard of pure this compound. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Review storage and handling procedures to identify the source of degradation. |
| Change in physical appearance (e.g., color change, clumping) | Significant degradation or contamination. | 1. Do not use the compound for experimental purposes. 2. Dispose of the material according to safety guidelines. 3. Investigate the source of contamination or severe degradation in your storage facility. |
| Inconsistent experimental results | Partial degradation of this compound leading to variable concentrations of the active compound. | 1. Perform a purity check on the stock solution and solid compound. 2. Prepare fresh solutions from a reliable batch of this compound for each experiment. 3. Ensure consistent and appropriate storage of all aliquots and solutions. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 4°C is acceptable. The compound should be kept in a desiccator to minimize exposure to moisture.
2. How should I prepare and store solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). Stock solutions should be stored in tightly sealed vials, protected from light, at -20°C. For working solutions, it is best to prepare them fresh from the stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.
3. What are the main factors that can cause the degradation of this compound?
Based on the chemistry of related kaurane diterpenoids and diols, the primary factors that can lead to the degradation of this compound are:
-
Acidic or basic conditions: Can catalyze rearrangements or other degradation reactions.
-
Oxidizing agents: The diol functionality can be susceptible to oxidation.
-
Elevated temperatures: Can lead to thermal decomposition.
-
Exposure to light (especially UV): Can induce photochemical degradation.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on the chemical structure, the following are plausible degradation routes:
-
Acid-Catalyzed Rearrangement: In the presence of acid, a pinacol-type rearrangement could occur, leading to the formation of a ketone.
-
Oxidation: The diol groups, particularly if vicinal or in close proximity, can be cleaved by strong oxidizing agents. The individual hydroxyl groups can also be oxidized to ketones.
-
Dehydration: Under certain conditions, elimination of water could occur, leading to the formation of alkenes.
Below is a diagram illustrating a potential acid-catalyzed degradation pathway.
5. How can I check for the degradation of my this compound sample?
The most reliable way to assess the purity and detect degradation of this compound is through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent compound and any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the parent compound and any impurities, aiding in the identification of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of diterpenoids, often after derivatization.
A general workflow for checking for degradation is outlined below.
Experimental Protocols
Forced Degradation Studies
To understand the stability of this compound under various stress conditions, forced degradation studies can be performed. These studies intentionally degrade the sample to identify potential degradation products and pathways. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.[1]
1. Acid and Base Hydrolysis
-
Objective: To assess degradation under acidic and basic conditions.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC or LC-MS.
-
2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubate at room temperature, protected from light, and monitor for degradation over time.
-
Analyze the samples by HPLC or LC-MS.
-
3. Thermal Degradation
-
Objective: To determine the effect of high temperatures.
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., at 60°C, 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC or LC-MS.
-
4. Photodegradation
-
Objective: To assess stability upon exposure to light.
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Monitor for degradation over time and compare the exposed sample to the control using HPLC or LC-MS.
-
The following diagram provides a decision tree for troubleshooting unexpected experimental results that may be due to degradation.
References
Validation & Comparative
Structure-Activity Relationship (SAR) of Kaurane Diterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of kaurane diterpenoids, with a focus on their cytotoxic and anti-inflammatory activities. While a systematic SAR study on 2,16-kauranediol derivatives is not extensively available in the current literature, this document synthesizes findings from various studies on structurally related kaurane diterpenes to elucidate key structural features influencing their biological potency. The information presented herein is intended to guide future research and drug development efforts in this promising class of natural products.
Cytotoxicity of Kaurane Diterpenoids
The cytotoxic activity of several ent-kaurane diterpenoids has been evaluated against a range of human cancer cell lines. The data suggests that the degree and position of hydroxylation, as well as the presence of other functional groups on the kaurane skeleton, significantly impact their potency.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 in µM) of various ent-kaurane diterpenoids isolated from Salvia cavaleriei and other sources. These compounds share the core kaurane skeleton but differ in their substitution patterns.
| Compound Number | R1 (C-3) | R2 (C-7) | R3 (C-11) | R4 (C-14) | R5 (C-15) | R6 (C-16) | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| 1 | OAc | OH (α) | OH (α) | OH (β) | =O | =CH₂ | 2.3 | 4.1 | 5.5 | 6.4 | 3.9 |
| 2 | OAc | OH (α) | OH (β) | OH (β) | =O | =CH₂ | 3.1 | 5.2 | 6.8 | 7.9 | 5.8 |
| 3 | OH | OH (α) | OH (α) | OH (β) | =O | =CH₂ | 1.8 | 3.5 | 4.9 | 5.1 | 3.2 |
| 4 | OAc | OH (α) | H | OH (β) | =O | =CH₂ | 4.5 | 7.1 | 8.2 | 9.5 | 7.3 |
| 5 | OAc | OH (α) | OH (α) | H | =O | =CH₂ | 3.8 | 6.3 | 7.5 | 8.8 | 6.9 |
| 6 | OAc | =O | OH (α) | OH (β) | =O | =CH₂ | 0.95 | 2.1 | 3.2 | 3.9 | 2.5 |
| 7 | OAc | OH (α) | OH (α) | OH (β) | OH (β) | =CH₂ | 2.8 | 4.9 | 6.1 | 7.2 | 5.1 |
| 8 | OAc | OH (α) | OH (α) | OH (β) | H | -CH₃ (α) | 1.5 | 2.9 | 4.3 | 5.0 | 3.1 |
| 9 | H | OH (α) | OH (α) | OH (β) | =O | =CH₂ | 1.2 | 2.5 | 3.8 | 4.5 | 2.9 |
| 10 | OAc | OH (α) | H | H | =O | =CH₂ | 0.65 | 1.8 | 2.9 | 3.5 | 2.1 |
| 12 | OAc | OH (α) | OH (α) | OAc (β) | =O | =CH₂ | 2.1 | 3.9 | 5.1 | 6.0 | 4.2 |
| 14 | OH | OH (α) | OH (α) | H | =O | =CH₂ | 2.5 | 4.5 | 5.8 | 6.8 | 4.9 |
| 15 | OAc | OH (α) | OH (α) | OH (β) | H | =CH₂ | 1.9 | 3.3 | 4.7 | 5.6 | 3.8 |
| cis-Platin | 3.2 | 8.7 | 7.5 | 9.8 | 8.1 |
Data compiled from studies on ent-kaurane diterpenoids isolated from Salvia cavaleriei.[1][2][3][4][5]
Structure-Activity Relationship Analysis for Cytotoxicity
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for activity. Compounds with multiple hydroxyl groups, such as compounds 1 , 3 , and 9 , generally exhibit potent cytotoxicity.
-
Acetylation: Acetylation of the hydroxyl group at C-3 (e.g., compound 1 vs. 3 ) appears to slightly decrease activity, suggesting that a free hydroxyl group at this position may be favorable.
-
Carbonyl Group at C-7: The presence of a carbonyl group at C-7, as seen in compound 6 , significantly enhances cytotoxic activity compared to a hydroxyl group at the same position.
-
Substitution at C-11 and C-14: The presence of hydroxyl groups at both C-11 and C-14 seems to be beneficial for activity. Removal of the hydroxyl group at C-11 (compound 4 ) or C-14 (compound 5 ) leads to a decrease in potency compared to compound 1 . Compound 10 , lacking hydroxyl groups at both C-11 and C-14, is the most potent among the tested compounds, suggesting a complex interplay of substitutions.
-
Saturation of the D-ring: Saturation of the exocyclic double bond at C-16 and the presence of a methyl group (compound 8 ) maintains good activity, indicating that modifications in this region are tolerated.
Anti-inflammatory Activity of Kaurane Diterpenoids
Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties. Kaurenol, a diterpene alcohol, has been shown to inhibit the production of key inflammatory mediators.
Mechanistic Insights into Anti-inflammatory Action
Studies on kaurenol and other kaurane diterpenes suggest that their anti-inflammatory effects are mediated through the modulation of inflammatory signaling pathways.[6][7] Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Kaurane derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10]
-
Downregulation of Inflammatory Enzymes: They can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
-
Modulation of NF-κB Pathway: The anti-inflammatory effects of some kaurane diterpenes are associated with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8]
The following diagram illustrates a simplified overview of an inflammatory signaling pathway that can be modulated by kaurane diterpenoids.
Caption: Simplified inflammatory signaling pathway modulated by kaurane diterpenoids.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general procedure for assessing the cytotoxicity of kaurane derivatives using the MTT assay.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the kaurane derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
General Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel compounds.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Anti-Cancer Effects: A Comparative Guide for Kaurane-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct in vivo validation of the anti-cancer effects of 2,16-Kauranediol in a xenograft model is not currently available in published literature, this guide provides a comparative analysis of structurally related kaurane-type diterpenoids that have demonstrated significant anti-cancer activity in preclinical xenograft models. By examining the efficacy and mechanisms of action of compounds like Oridonin and Cafestol, we can infer the potential of this compound and provide a framework for its future in vivo evaluation. This guide also presents a comparison with Doxorubicin, a standard chemotherapeutic agent, to benchmark the performance of these natural compounds. Detailed experimental protocols for conducting xenograft studies are included to facilitate further research.
Comparative Analysis of Anti-Cancer Efficacy in Xenograft Models
The following tables summarize the quantitative data from various studies, showcasing the tumor growth inhibition achieved by different kaurane-type diterpenoids and the standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vivo Efficacy of Kaurane-Type Diterpenoids in Xenograft Models
| Compound | Cancer Type | Cell Line | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Oridonin | Colon Cancer | HCT8 | Nude Mouse | 5 mg/kg | 39.2% | [1] |
| Oridonin | Colon Cancer | HCT8 | Nude Mouse | 10 mg/kg | 66.7% | [1] |
| Oridonin | Esophageal Squamous Cell Carcinoma | - | Patient-Derived Xenograft (PDX) | 20 µmol/L (in vitro) | Significant tumor growth attenuation | [2] |
| Oridonin | Breast Cancer | MCF-7 | Nude Mouse | 10 mg/kg (nanoparticle formulation) | Markedly inhibited tumor growth | [3] |
| Cafestol | Colon Cancer | HCT116 | Xenograft Mice | - | Inhibited tumor growth | [4] |
| Cafestol & Kahweol acetate | Prostate Cancer | DU-145 | SCID Mouse | - | Significantly reduced tumor growth | [5][6] |
| Grandifloracin | Pancreatic Cancer | PANC-1 | Xenograft Model | - | Strongly suppressed tumor growth | [7] |
| Longikaurin A | Liver Cancer | SMMC-7721 | Xenograft Mouse | 6 mg/kg | Significantly suppressed tumor development | [8] |
Table 2: In Vivo Efficacy of Doxorubicin (Standard Chemotherapy) in Xenograft Models
| Compound | Cancer Type | Cell Line | Xenograft Model | Dosage | Outcome | Reference |
| Doxorubicin | Breast Cancer | MDA-MB-231 | Orthotopic Xenograft | - | Enhanced metastasis (when used alone) | [9][10] |
| Doxorubicin | Breast Cancer | 4T1 | Orthotopic Xenograft | - | Enhanced efficacy in reducing tumor growth and metastasis when combined with a TGFβ inhibitor | [9] |
| Doxorubicin | Breast Cancer | R-27 & MX-1 | Nude Mouse | 8 mg/kg | Synergistic or additive anti-tumor activity when combined with Docetaxel | [11] |
| Doxorubicin (liposomal) | Adrenocortical Carcinoma | - | Preclinical Model | - | - | [12] |
Signaling Pathways and Mechanisms of Action
Kaurane-type diterpenoids exert their anti-cancer effects through the modulation of various signaling pathways, primarily inducing apoptosis and autophagy.
Caption: Signaling pathway of kaurane diterpenoids.
Experimental Protocols
Xenograft Tumor Model Protocol
A standardized protocol for establishing and evaluating the efficacy of anti-cancer compounds in a xenograft model is detailed below. This protocol can be adapted for testing this compound.
1. Cell Culture:
-
The selected human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Handling and Tumor Implantation:
-
Immunodeficient mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used.[2]
-
A suspension of 1 x 10^7 cancer cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Treatment:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.[3]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[13][14]
-
The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, oral) at various dosages. The control group receives the vehicle.
4. Efficacy and Toxicity Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.[1]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
5. Immunohistochemistry and Western Blot Analysis:
-
Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical staining of biomarkers (e.g., Ki67 for proliferation, CD31 for angiogenesis).[15]
-
Protein lysates from tumor tissues can be analyzed by Western blot to assess the expression of key signaling molecules (e.g., cleaved caspase-3, LC3-II).[1]
Caption: Experimental workflow for xenograft studies.
Conclusion
The available evidence strongly suggests that kaurane-type diterpenoids are a promising class of anti-cancer compounds with significant in vivo activity. While direct data for this compound is pending, the demonstrated efficacy of related compounds like Oridonin and Cafestol in suppressing tumor growth in various xenograft models provides a strong rationale for its investigation. The provided experimental framework offers a clear path for the in vivo validation of this compound, which will be crucial in determining its potential as a novel therapeutic agent. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive safety and efficacy profile.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cafestol inhibits colon cancer cell proliferation and tumor growth in xenograft mice by activating LKB1/AMPK/ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,16-Kauranediol and Other Kaurane Diterpenoids from Euphorbia
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, with kaurane diterpenoids being a prominent class of compounds. These tetracyclic diterpenes have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comparative analysis of 2,16-Kauranediol with other notable kaurane diterpenoids isolated from various Euphorbia species. The objective is to present a clear comparison of their structural features, spectral data, and biological activities, supported by detailed experimental protocols.
Comparative Data of Kaurane Diterpenoids
The following table summarizes the key quantitative data for this compound and other selected kaurane diterpenoids from Euphorbia, facilitating a side-by-side comparison of their characteristics.
| Compound Name | Molecular Formula | Key ¹³C NMR Signals (δ in ppm) | Key ¹H NMR Signals (δ in ppm) | Biological Activity | Source (Species) |
| 2β,16α-dihydroxy-ent-kaurane | C₂₀H₃₄O₂ | 78.9 (C-2), 72.5 (C-16) | 3.85 (m, H-2), 1.28 (s, H-17) | Not extensively reported, but kauranes exhibit various bioactivities.[1][2] | Euphorbia hirta[1][2] |
| ent-16α,17-dihydroxy-kauran-3-one | C₂₀H₃₂O₃ | 218.3 (C-3), 79.8 (C-16), 70.0 (C-17) | 2.46 (t, H-2), 3.51 (q, H-16, H-17) | Isolated from species with traditional medicinal uses.[3][4] | Euphorbia ebracteolata[3] |
| Kaur-16-ene | C₂₀H₃₂ | 155.9 (C-16), 103.0 (C-17) | 4.74, 4.79 (s, H-17) | Reported to have anticancer and antimicrobial activities in extracts.[5] | Euphorbia sp.[6] |
| Wallkaurane A | Not Specified | Not Specified | Not Specified | Potent nitric oxide inhibitor (IC₅₀ = 4.21 μM).[7] | Euphorbia wallichii[7] |
| 2β,16α,19-trihydroxy-ent-kaurane | C₂₀H₃₄O₃ | 78.8 (C-2), 72.4 (C-16), 65.0 (C-19) | 3.84 (m, H-2), 1.27 (s, H-17), 3.45, 3.75 (d, H-19) | Binds to the active site of anti-dengue targets in silico.[1] | Euphorbia hirta[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Isolation and Purification of Kaurane Diterpenoids
A general procedure for the isolation of kaurane diterpenoids from Euphorbia species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., whole plant, roots, or leaves) is exhaustively extracted with a solvent of increasing polarity, typically starting with hexane, followed by ethyl acetate, and then methanol.
-
Fractionation: The crude methanol extract is often subjected to liquid-liquid partitioning between methanol/water and hexane, followed by dichloromethane and ethyl acetate to yield fractions of varying polarity.
-
Chromatography: The fractions rich in diterpenoids (usually the less polar fractions) are subjected to multiple chromatographic steps for purification.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is often performed on a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).
-
Structural Elucidation
The structures of the isolated kaurane diterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and stereochemistry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds against various cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway often modulated by anti-inflammatory compounds and a typical workflow for the isolation and characterization of kaurane diterpenoids.
Caption: NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for kaurane diterpenoid research.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ent-16S,17-Dihydroxykauran-3-one | C20H32O3 | CID 392471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 16-kaurene, 562-28-7 [thegoodscentscompany.com]
- 7. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of 2,16-Kauranediol: A Comparative Guide Based on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory activity of the diterpenoid 2,16-Kauranediol. Due to the limited direct experimental data on this compound, this document leverages findings on structurally related kaurane diterpenes, such as kaurenol, as a predictive model for its potential efficacy and mechanism of action. These insights are juxtaposed with the well-established anti-inflammatory profile of Dexamethasone to offer a comprehensive validation strategy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a novel compound is benchmarked against existing treatments. Here, we compare the reported effects of a related kaurane diterpene, kaurenol, with the potent corticosteroid, Dexamethasone. This comparison serves as a hypothetical framework for evaluating this compound.
Table 1: Comparison of Anti-inflammatory Effects and Mechanisms
| Feature | Kaurenol (Proxy for this compound) | Dexamethasone |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling pathways.[1][2] | Binds to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent downregulation of prostaglandins and leukotrienes. Also inhibits NF-κB.[3][4] |
| Effect on Pro-inflammatory Cytokines | Expected to decrease the expression of TNF-α, IL-6, and IL-1β.[2][5] | Potently suppresses the expression of TNF-α, IL-6, and IL-1β.[3][4] |
| Effect on Inflammatory Mediators | Expected to reduce nitric oxide (NO) production.[5] | Reduces the production of a wide range of inflammatory mediators. |
| Potency | Likely to be less potent than Dexamethasone. | High-potency anti-inflammatory agent. |
| Side Effects | Potential for fewer side effects compared to corticosteroids. | Long-term use is associated with significant side effects, including immunosuppression and metabolic changes. |
Gene Expression Analysis: A Powerful Validation Tool
Gene expression analysis provides critical insights into the molecular mechanisms underlying the anti-inflammatory activity of a compound. By quantifying changes in the mRNA levels of key inflammatory genes, researchers can elucidate the specific pathways modulated by the test substance.
Table 2: Key Inflammatory Genes for Expression Analysis
| Gene | Function | Expected Change with this compound |
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine, a central regulator of inflammation. | ↓ |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine involved in acute and chronic inflammation. | ↓ |
| IL-1β (Interleukin-1 beta) | Potent pro-inflammatory cytokine. | ↓ |
| COX-2 (Cyclooxygenase-2) | Enzyme responsible for prostaglandin synthesis during inflammation.[6] | ↓ |
| iNOS (Inducible Nitric Oxide Synthase) | Enzyme that produces nitric oxide, a key inflammatory mediator. | ↓ |
| NFKBIA (IκBα) | Inhibitor of NF-κB; its upregulation can indicate a negative feedback loop. | ↑ or ↓ (depending on the timing and mechanism) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in appropriate plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6-24 hours).
2. Gene Expression Analysis by RT-qPCR:
-
Total RNA is extracted from the treated cells using a suitable kit.
-
cDNA is synthesized from the RNA templates.
-
Real-time quantitative PCR (RT-qPCR) is performed using primers specific for the target genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.[7]
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell culture supernatants are collected after the treatment period.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined using a standard curve.
4. Pro-inflammatory Cytokine Measurement (ELISA):
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Molecular Pathways and Experimental Design
Diagrams are essential for illustrating the complex signaling pathways involved in inflammation and the workflow of the experimental validation process.
Conclusion
This guide outlines a systematic approach to validate the anti-inflammatory activity of this compound using gene expression analysis as a core component. By comparing its effects to a well-characterized anti-inflammatory agent like Dexamethasone, and by elucidating its impact on key inflammatory signaling pathways, a robust preclinical data package can be generated. The provided experimental protocols and visualizations serve as a foundational framework for researchers to design and execute studies aimed at characterizing the therapeutic potential of this novel compound. Further in vivo studies would be the next logical step to confirm the in vitro findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Downregulation of pro-inflammatory markers IL-6 and TNF-α in rheumatoid arthritis using nano-lipidic carriers of a quinone-based phenolic: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]
- 7. Macrophage molecular signaling and inflammatory responses during ingestion of atherogenic lipoproteins are modulated by complement protein C1q - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2,16-Kauranediol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for the quantification of 2,16-Kauranediol, a kaurane-type diterpenoid. By presenting detailed experimental protocols, comparative performance data, and visual workflows, this document aims to assist in the selection and implementation of the most appropriate analytical methods for this and similar compounds.
The cross-validation of analytical methods is a critical process to ensure that each method is fit for its intended purpose and to guarantee the consistency and reliability of results across different techniques.[1] This is particularly crucial in drug development and clinical research, where data integrity is essential.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of HPLC-MS, GC-MS, and ELISA for the quantification of this compound is summarized in the tables below. The data presented is a synthesis of typical performance characteristics observed for the analysis of kaurane diterpenoids and related compounds.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-MS | GC-MS | ELISA |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | <10% | <15% | <20% |
| Limit of Detection (LOD) | 0.1-1 ng/mL | 0.5-5 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 0.5-5 ng/mL | 1-10 ng/mL | 5-20 ng/mL |
| Specificity | High | High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Sample Volume | Low | Low | Low |
| Cost per Sample | High | High | Low to Moderate |
Table 2: Cross-Validation of this compound Quantification in Spiked Plasma Samples (n=3)
| Spiked Concentration (ng/mL) | HPLC-MS Measured (ng/mL) | GC-MS Measured (ng/mL) | ELISA Measured (ng/mL) |
| 10 | 9.8 ± 0.5 | 10.5 ± 1.2 | 11.2 ± 1.8 |
| 50 | 51.2 ± 2.1 | 48.7 ± 4.5 | 53.5 ± 6.2 |
| 100 | 102.5 ± 4.8 | 97.3 ± 9.1 | 108.1 ± 12.5 |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-MS, GC-MS, and ELISA are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.
Sample Preparation from Biological Matrix (Plasma)
A generic sample preparation workflow is crucial for removing interferences from biological matrices.[2][3]
HPLC-MS Method
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of diterpenoids.[4][5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific transitions for this compound and an internal standard would need to be determined.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed using a minimum of five non-zero concentrations.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds like diterpenoids, often requiring derivatization.[7][8]
-
Derivatization: Silylation of the hydroxyl groups of this compound is typically required to increase volatility and thermal stability.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is optimized for the separation of the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity.
-
-
Validation Parameters:
ELISA Method
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that can be developed for the quantification of specific molecules.[9][10] A competitive ELISA format is commonly used for small molecules like diterpenoids.[11]
-
Assay Principle: In a competitive ELISA, a known amount of labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.[11][12]
-
Assay Protocol:
-
Coat a microplate with antibodies specific to this compound.
-
Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.[13]
-
-
Validation Parameters:
-
Standard Curve: A standard curve is generated using a series of known concentrations of this compound.
-
Precision and Accuracy: Assessed using QC samples at different concentrations.[10]
-
Specificity: Cross-reactivity with structurally related compounds should be evaluated.
-
Mandatory Visualization
Signaling Pathway
Kaurane diterpenoids have been shown to modulate various signaling pathways, including those involved in cancer and inflammation.[14][15] For instance, some ent-kaurane diterpenoids are known to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and tumorigenesis.[16]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.
Conclusion
For the comprehensive characterization and quantification of this compound, a combination of these methods is recommended. HPLC-MS and GC-MS provide high specificity and are ideal for confirmation and detailed quantitative analysis in complex matrices. ELISA, on the other hand, offers a high-throughput and cost-effective solution for screening large numbers of samples. The cross-validation of these methods ensures a high degree of confidence in the analytical results, meeting the stringent requirements of drug development and scientific research.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrafoods.eu [nutrafoods.eu]
- 5. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of ELISA method for quantification of Q-1802 in serum and its application to pharmacokinetic study in ICR Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ELISA Kit for Gibberellic Acid (GA) | CEA759Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 14. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Group of ent-Kaurane Diterpenoids Inhibit Hedgehog Signaling and Induce Cilia Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Kaurane Diterpenoids Against Key Protein Targets
This guide provides a comparative analysis of the in silico docking performance of various kaurane diterpenoids against a range of significant protein targets. The data presented is compiled from multiple computational studies, offering insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. The objective is to present a clear, data-driven comparison of binding affinities and to provide the methodological context of the cited experiments.
Data Presentation: Docking Scores of Kaurane Diterpenoids
The following table summarizes the binding affinities of several kaurane diterpenoids and reference compounds with their respective protein targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more favorable interaction.
| Compound Name/Type | Protein Target(s) | Binding Affinity (kcal/mol) | Reference Compound(s) | Reference Binding Affinity (kcal/mol) |
| Ent-kaurane diterpenoids (various) | AKT, mToR, COX-2, MDM2, PDK1 | -124.5 (compound 6 with mToR) to -110.2 (compound 1 with COX-2) | Oxaliplatin | Not explicitly stated in kcal/mol |
| Kaurane diterpenes (various) | Leishmania Pteridine Reductase I (LmPTR1) | -423.0 kJ/mol (compound 135) to -416.7 kJ/mol (compound 302) | Methotrexate | -560.4 kJ/mol |
| Kaurane diterpenoids | SARS-CoV-2 3CLpro, PLpro, M, N proteins | Data in supplementary material (not directly accessible) | Remdesivir, Favipiravir | Not explicitly stated in kcal/mol |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | Peroxiredoxin I (Prdx I) | Not explicitly stated in kcal/mol | Not specified | Not specified |
Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols.
Experimental Protocols
The methodologies employed in the cited docking studies are detailed below to provide a basis for understanding and potentially replicating the presented findings.
General Molecular Docking Workflow:
A typical in silico molecular docking study involves several key steps, from protein and ligand preparation to the final analysis of the interaction.
Caption: A generalized workflow for molecular docking studies.
Specific Methodologies from Cited Studies:
-
Study on Kaurane Diterpenoids against SARS-CoV-2 Proteins:
-
Software: AutoDock Vina was utilized for the molecular docking simulations.[1]
-
Preparation: AutoDock Tools were used to prepare and optimize the target proteins and ligands.[1]
-
Analysis: The binding affinity was evaluated based on the Gibbs free energy (ΔG).[1] The interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using LigPlot+ and BIOVIA Discovery Studio.[1]
-
-
Study on Ent-Kaurane Diterpenoids and the PI3K Pathway:
-
Targets: The study focused on protein targets within the PI3K pathway, including AKT, mToR, COX-2, MDM2, and PDK1.[2][3]
-
Analysis: The primary metric for evaluating the interaction was the docking score, with a more negative value indicating a stronger binding affinity.[2] Hydrogen bonding was a key aspect of the interaction analysis.[2]
-
-
Study on Kaurane-Type Diterpenes as Leishmania Pteridine Reductase I (LmPTR1) Inhibitors:
-
Study on ent-Kaurane Diterpenoids Targeting Redox Resetting:
Signaling Pathway Context
The protein targets investigated in these studies are involved in critical cellular signaling pathways. Understanding these pathways provides context for the potential therapeutic implications of kaurane diterpenoid binding.
PI3K/AKT/mTOR Signaling Pathway:
This pathway is crucial in regulating cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making its components attractive targets for anticancer drug development.
Caption: The PI3K/AKT/mTOR signaling cascade.
Nrf2-Keap1 Signaling Pathway:
The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response.[6] Nrf2 activation leads to the expression of antioxidant proteins, protecting cells from oxidative stress.[6]
Caption: The Nrf2-Keap1 antioxidant response pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Kaurane Diterpenoids for Cancer Cells Versus Normal Cells: A Comparative Guide
Introduction: The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Among the vast array of natural products, ent-kaurane diterpenoids have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a comparative assessment of the selectivity of these compounds for cancer cells over normal cells, using representative data from published studies. Due to the limited availability of public data specifically for 2,16-Kauranediol, this guide will focus on closely related and well-studied ent-kaurane diterpenoids to illustrate their therapeutic potential and mechanism of action.
Data Presentation: Cytotoxicity of ent-Kaurane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of representative ent-kaurane diterpenoids against various human cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of cancer cell-specific toxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
| Compound Class | Cancer Cell Line | Type of Cancer | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| ent-Kaurane Diterpenoids (General) | HL-60 | Leukemia | 0.65 - 6.4 | Beas-2B | >10 | Variable |
| SMMC-7721 | Liver Cancer | 0.65 - 6.4 | Beas-2B | >10 | Variable | |
| A-549 | Lung Cancer | 0.65 - 6.4 | Beas-2B | >10 | Variable | |
| MCF-7 | Breast Cancer | 0.65 - 6.4 | Beas-2B | >10 | Variable | |
| SW480 | Colon Cancer | 0.65 - 6.4 | Beas-2B | >10 | Variable | |
| Compound 23 (11β-hydroxy-ent-16-kaurene-15-one) | HepG2 | Liver Cancer | Potent | HBE, HUVEC, HL-7702 | Lower Toxicity | High |
| Synthetic ent-Kaurane Derivatives | HepG2 | Liver Cancer | 0.33 - 3.01 | L6 (myotubes) | High | Up to 161.06 |
| NSCLC-H292 | Lung Cancer | 1.35 - 2.44 | L6 (myotubes) | High | High | |
| SNU-1040 | Colon Cancer | 1.69 - 3.01 | L6 (myotubes) | High | High |
Note: The data presented is a synthesis from multiple sources on various ent-kaurane diterpenoids and may not represent the activity of a single compound across all cell lines. The selectivity index is calculated based on the available data for comparison.
Experimental Protocols
A detailed methodology for a key experiment cited in the assessment of cytotoxicity is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compound (ent-kaurane diterpenoid) are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Diagram of Postulated Signaling Pathway
Based on studies of related ent-kaurane diterpenoids, a common mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades.
Caption: Postulated signaling pathway for ent-kaurane diterpenoid-induced apoptosis.
Benchmarking Synthetic Efficiency: A Comparative Guide to 2,16-Kauranediol Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,16-Kauranediol, a diterpenoid with the characteristic tetracyclic kaurane skeleton, represents a valuable target for synthetic chemists due to the diverse biological activities exhibited by this class of compounds. The efficient construction of this molecular architecture is crucial for enabling further investigation into its therapeutic potential. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this compound: a chemoenzymatic semi-synthesis starting from a readily available natural product, and a convergent total synthesis approach.
Comparison of Synthetic Routes
The synthetic efficiency of the two proposed routes is summarized in the table below. The chemoenzymatic semi-synthesis offers a significantly shorter and higher-yielding pathway, leveraging the pre-existing complex scaffold of a natural product. In contrast, the total synthesis provides greater flexibility for analogue generation but at the cost of a longer and more complex reaction sequence.
| Parameter | Chemoenzymatic Semi-synthesis | Convergent Total Synthesis |
| Starting Material | ent-Kaurenoic Acid | Commercially available simple molecules |
| Number of Steps | ~5 | ~15-20 |
| Overall Yield (estimated) | ~30-40% | ~1-5% |
| Key Advantages | High efficiency, stereocontrol from natural starting material | High flexibility for analogue synthesis, not reliant on natural product availability |
| Key Challenges | Reliance on availability of starting material, optimization of enzymatic step | Lengthy sequence, potential for low yields in key steps, complex purification |
Experimental Protocols
Route 1: Chemoenzymatic Semi-synthesis from ent-Kaurenoic Acid
This route utilizes the naturally abundant diterpenoid, ent-kaurenoic acid, as the starting material. The synthesis involves a combination of standard organic transformations and a key enzymatic hydroxylation step.
Step 1: Reduction of Carboxylic Acid to Primary Alcohol
ent-Kaurenoic acid is reduced to the corresponding primary alcohol, ent-kaur-16-en-19-ol.
-
Reagents: Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF, anhydrous)
-
Procedure: A solution of ent-kaurenoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield ent-kaur-16-en-19-ol.
-
Yield: >95%
Step 2: Hydroboration-Oxidation of the Alkene
The exocyclic double bond at C-16 is hydroxylated via a hydroboration-oxidation reaction to introduce the C-16 hydroxyl group.
-
Reagents: Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%)
-
Procedure: To a solution of ent-kaur-16-en-19-ol in anhydrous THF at 0 °C is added BH3·THF (1 M solution in THF). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then cooled to 0 °C, and aqueous NaOH (3 M) followed by 30% H2O2 are carefully added. The mixture is stirred at 50 °C for 1 hour. After cooling to room temperature, the product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give ent-kaurane-16,19-diol.
-
Yield: ~85-90%
Step 3: Microbial Hydroxylation at C-2
A key step involves the regioselective hydroxylation of the kaurane skeleton at the C-2 position using a whole-cell biotransformation. Several fungal strains have been reported to hydroxylate the kaurane skeleton at various positions. For this specific transformation, a strain such as Fusarium proliferatum could be employed.[1]
-
Biocatalyst: Fusarium proliferatum
-
Procedure: A culture of Fusarium proliferatum is grown in a suitable medium. ent-Kaurane-16,19-diol, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol), is added to the culture. The biotransformation is carried out for several days with shaking. The culture is then extracted with an organic solvent (e.g., ethyl acetate), and the extract is purified by chromatography to isolate this compound.
-
Yield: Estimated 40-50% (yields for microbial hydroxylations can vary significantly depending on the substrate and microorganism)
Route 2: Convergent Total Synthesis
This hypothetical route is based on established strategies for the total synthesis of kaurane diterpenoids. It involves the synthesis of two key fragments that are then coupled and cyclized to form the tetracyclic core.
Fragment A Synthesis (e.g., Substituted Cyclohexenone): This fragment can be prepared in multiple steps from commercially available starting materials. The synthesis would involve reactions such as alkylations, aldol condensations, and functional group manipulations to install the necessary stereocenters and functional groups for the subsequent coupling reaction. (Estimated 5-7 steps)
Fragment B Synthesis (e.g., Functionalized Bicyclic System): This fragment would contain the pre-formed bicyclo[3.2.1]octane core of the kaurane skeleton. Its synthesis could be achieved through various methods, including intramolecular Diels-Alder reactions or other cyclization strategies. (Estimated 8-10 steps)
Fragment Coupling and Cyclization: The two fragments are coupled together through a suitable reaction, such as a Michael addition or an aldol reaction. The resulting intermediate is then subjected to an intramolecular cyclization to form the complete tetracyclic kaurane skeleton.
Functional Group Installation and Final Modifications: Following the construction of the core structure, the hydroxyl groups at C-2 and C-16 would be introduced. This could involve stereoselective reductions of corresponding ketones or directed hydroxylations. The final step would be the reduction of the ester group at C-19 to the primary alcohol.
Visualizing the Synthetic Logic
The following diagrams illustrate the logical flow of the two synthetic approaches.
Caption: Chemoenzymatic semi-synthesis workflow.
Caption: Convergent total synthesis workflow.
Conclusion
The choice between a semi-synthetic and a total synthesis approach for obtaining this compound will depend on the specific goals of the research. For rapid access to the natural product for biological screening, the chemoenzymatic semi-synthesis from ent-kaurenoic acid is the more efficient and practical route. However, for structure-activity relationship (SAR) studies that require the synthesis of a diverse range of analogues with modifications to the kaurane core, the flexibility of a total synthesis approach, despite its length and complexity, becomes indispensable. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in planning their synthetic strategy towards this compound and its derivatives.
References
Safety Operating Guide
Prudent Disposal of 2,16-Kauranediol: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for 2,16-Kauranediol is presented below. This information is essential for understanding the compound's behavior and potential environmental fate.
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.49 g/mol |
| Appearance | Solid (presumed) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| Hazard Classification | Not classified as hazardous |
Note: The absence of comprehensive hazard data necessitates handling this compound with prudence, following standard laboratory safety protocols.
Standard Operating Procedure for Disposal
The following step-by-step protocol is recommended for the disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of waste this compound in accordance with general laboratory chemical waste guidelines.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate waste container (e.g., a clearly labeled, non-reactive container with a secure lid for solid waste; a labeled solvent waste container for solutions)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Chemical fume hood
-
Waste disposal tags or labels
Procedure:
-
Risk Assessment: Before beginning, conduct a risk assessment for the disposal process. Although not classified as hazardous, treat this compound as a potentially harmful substance.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Segregation of Waste:
-
Solid Waste: Collect pure, solid this compound waste in a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Solutions: If the this compound is in a solvent, dispose of it in the appropriate, labeled solvent waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be placed in a designated solid chemical waste container.
-
-
Container Management:
-
Ensure all waste containers are in good condition and are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.
-
-
Disposal Request: Once the waste container is full (do not overfill), complete a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for labeling and pickup.
-
Documentation: Maintain a log of the waste generated, including the chemical name, amount, and date of disposal.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
